Boc-5-hydroxy-L-tryptophan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELADEDZLOFFTA-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Boc-5-hydroxy-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-α-tert-butoxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan), a key building block in the development of pharmaceuticals, particularly those targeting neurological disorders.[1][2] This derivative of 5-hydroxy-L-tryptophan (5-HTP), the direct precursor to the neurotransmitter serotonin, offers enhanced stability and solubility, making it highly valuable in peptide synthesis and drug formulation.[1][2]
Core Synthesis Protocol: N-Boc Protection of 5-hydroxy-L-tryptophan
The most common and effective method for the synthesis of this compound is the protection of the α-amino group of 5-hydroxy-L-tryptophan using di-tert-butyl dicarbonate (Boc anhydride). The primary challenge in this synthesis is the selective N-acylation over the potentially reactive phenolic hydroxyl group at the 5-position of the indole ring.
General practice to favor N-protection over O-protection for substrates containing both amine and hydroxyl groups is to perform the reaction at or below room temperature and to avoid the use of strong bases.[3]
Experimental Protocol
This protocol is a standard procedure for the N-Boc protection of amino acids, adapted for 5-hydroxy-L-tryptophan to ensure selectivity.
Materials:
-
5-hydroxy-L-tryptophan (5-HTP)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane and Water, or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolution: Dissolve 5-hydroxy-L-tryptophan (1.0 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Base Addition: Add sodium bicarbonate (1.1-1.5 equivalents) to the solution and stir until fully dissolved. Alternatively, triethylamine can be used as the base in an organic solvent like THF.[3]
-
Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise.[3]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidify the remaining aqueous solution to a pH of 2-3 using a dilute acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Purity | ≥ 97% (HPLC) | [1] |
| Molecular Formula | C₁₆H₂₀N₂O₅ | [1] |
| Molecular Weight | 320.34 g/mol | [4] |
| Appearance | Off-white solid | [1] |
| Storage Conditions | 0-8 °C | [1] |
Visualizing the Synthesis and Workflow
To further elucidate the process, the following diagrams illustrate the chemical reaction pathway and a typical experimental workflow.
References
A Comprehensive Technical Guide to Boc-5-hydroxy-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Boc-5-hydroxy-L-tryptophan, a key derivative of the naturally occurring amino acid 5-hydroxytryptophan (5-HTP). This compound serves as a crucial building block in peptide synthesis and as a valuable tool in the development of novel therapeutics, particularly those targeting neurological and mood disorders. Its significance lies in the strategic placement of the tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and facilitates its use in complex chemical syntheses.
Core Properties of Boc-5-hydroxy-L-tryptophan
This compound is a synthetically modified amino acid that plays a pivotal role in medicinal chemistry and drug discovery. The Boc protecting group on the alpha-amino group prevents unwanted reactions during peptide synthesis, allowing for the specific and controlled incorporation of the 5-hydroxy-L-tryptophan moiety into peptide chains.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 119768-45-5 | [1] |
| Molecular Formula | C₁₆H₂₀N₂O₅ | [2] |
| Molecular Weight | 320.34 g/mol | [2] |
| Appearance | Off-white solid | |
| Purity | ≥97% (HPLC) | |
| Melting Point | Data not available for Boc-protected form. 5-Hydroxy-L-tryptophan (unprotected) melts at approximately 270-273 °C with decomposition.[3][4] | |
| Solubility | Soluble in organic solvents such as methanol and acetic acid.[5] The unprotected 5-Hydroxy-L-tryptophan is soluble in water.[3] | |
| Optical Rotation | Data not available for Boc-protected form. For L-5-Hydroxytryptophan: [α]22/D −30° (c = 1 in H₂O).[3] | |
| Storage Temperature | 0-8 °C |
Biological Significance and Signaling Pathways
The primary biological relevance of 5-hydroxy-L-tryptophan, and by extension its Boc-protected form, lies in its role as the immediate precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[6][7] The synthesis of serotonin from L-tryptophan is a critical pathway in the central nervous system and the gut, regulating mood, sleep, appetite, and other physiological functions.[8]
The conversion of L-tryptophan to 5-HTP is the rate-limiting step in serotonin synthesis, catalyzed by the enzyme tryptophan hydroxylase.[9][10] Subsequently, aromatic L-amino acid decarboxylase rapidly converts 5-HTP to serotonin.[11] By using this compound in synthesis, researchers can create peptides and molecules that, upon deprotection, can directly influence this pathway, bypassing the initial rate-limiting step.
Serotonin synthesis pathway and the role of Boc-5-HTP.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis and analysis.
Synthesis of this compound
The synthesis of this compound typically involves the protection of the amino group of 5-hydroxy-L-tryptophan. A general procedure is as follows:
-
Dissolution: Dissolve 5-hydroxy-L-tryptophan in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Adjust the pH of the solution to approximately 9-10 using a suitable base, like sodium hydroxide, to deprotonate the amino group.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is typically stirred at room temperature for several hours to overnight.
-
Work-up: After the reaction is complete, acidify the mixture with a weak acid, such as citric acid, to a pH of about 3.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in solid-phase peptide synthesis. A typical coupling cycle involves:
-
Deprotection: The N-terminal protecting group of the resin-bound amino acid or peptide is removed.
-
Activation: The carboxylic acid of this compound is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
-
Coupling: The activated this compound is added to the deprotected resin-bound peptide, and the reaction is allowed to proceed until completion.
-
Washing: The resin is washed thoroughly to remove excess reagents and byproducts.
-
Capping (Optional): Any unreacted amino groups on the resin are capped to prevent the formation of deletion sequences.
-
This cycle is repeated for each subsequent amino acid in the desired peptide sequence.
General workflow for Solid-Phase Peptide Synthesis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for assessing the purity of this compound and for the analysis of reactions involving this compound. A representative HPLC method for the analysis of 5-hydroxytryptophan is provided below, which can be adapted for the Boc-protected form.[12][13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Phosphoric acid in water.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 275 nm.[12]
-
Injection Volume: 10-20 µL.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable compound in several areas of research and drug development:
-
Peptide-Based Therapeutics: Incorporation of 5-hydroxy-L-tryptophan into peptides can modify their biological activity, solubility, and pharmacokinetic properties.
-
Neuropharmacology: As a precursor to serotonin, derivatives of 5-HTP are instrumental in the development of drugs for depression, anxiety, and other mood disorders.[7]
-
Metabolic Studies: Labeled versions of this compound can be used to trace the metabolic fate of this important precursor in biological systems.
-
Antioxidant Research: 5-hydroxytryptophan is known to have antioxidant properties, and its incorporation into other molecules is an area of active investigation.
References
- 1. aralezbio-store.com [aralezbio-store.com]
- 2. This compound | 119768-45-5 [chemicalbook.com]
- 3. 5-Hydroxy- L -tryptophan 98 calc. on dried substance 4350-09-8 [sigmaaldrich.com]
- 4. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Human Metabolome Database: Showing metabocard for 5-Hydroxy-L-tryptophan (HMDB0000472) [hmdb.ca]
- 7. news-medical.net [news-medical.net]
- 8. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Hydroxytryptophan (5-HTP) Analyzed by HPLC- AppNote [mtc-usa.com]
An In-depth Technical Guide to Boc-5-hydroxy-L-tryptophan: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan) is a protected amino acid derivative of significant interest in the fields of peptide synthesis, neuropharmacology, and drug development. The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the α-amino function of 5-hydroxy-L-tryptophan (5-HTP) enhances its stability and solubility in organic solvents, making it a valuable building block for the synthesis of peptides and other complex molecules.[1] Its primary biological significance lies in its role as a precursor to 5-HTP, the immediate downstream metabolite of L-tryptophan in the biosynthesis of the crucial neurotransmitter serotonin.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological relevance of this compound.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. It is important to note that while some data is experimentally determined, other values, particularly for properties like boiling point and flash point, are often computationally predicted and should be regarded as estimates.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N-(tert-butoxycarbonyl)-5-hydroxy-L-tryptophan | |
| Synonyms | Boc-L-Trp(5-OH)-OH, Nα-Boc-5-hydroxy-L-tryptophan | [1] |
| CAS Number | 119768-45-5 | [1] |
| Molecular Formula | C₁₆H₂₀N₂O₅ | [1] |
| Molecular Weight | 320.34 g/mol | [4] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Table 2: Physicochemical Data for this compound
| Property | Value | Notes | Reference(s) |
| Melting Point | Not experimentally determined for L-isomer. Predicted for DL-racemate: ~211 °C. For the related Boc-L-tryptophan: 136 °C (decomposes). | The melting point of the pure L-enantiomer may differ from the racemic mixture and the non-hydroxylated counterpart. | [5] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. Limited solubility in water. | Qualitative data based on the general solubility of Boc-protected amino acids. Specific quantitative data is not readily available. | [6][7] |
| Optical Activity | [α]20/D −20±1°, c = 1% in DMF | For the related Boc-L-tryptophan. Specific rotation for this compound may vary. | [5] |
Table 3: Spectroscopic Data (Reference Data for 5-hydroxy-L-tryptophan)
While specific, high-resolution spectra for this compound are not widely published, the spectral data for its parent compound, 5-hydroxy-L-tryptophan, provide a valuable reference point. The presence of the Boc group would introduce characteristic signals in the 1H and 13C NMR spectra (typically a singlet around 1.4 ppm in 1H NMR for the tert-butyl protons and signals in the carbonyl and quaternary carbon region in 13C NMR) and additional carbonyl stretching in the IR spectrum.
| Spectrum Type | Key Features for 5-hydroxy-L-tryptophan | Reference(s) |
| 1H NMR (DMSO-d₆) | Signals corresponding to the indole ring protons, the α- and β-protons of the amino acid backbone. | [8] |
| 13C NMR (D₂O) | Resonances for the indole carbons, the α-carbon, β-carbon, and the carboxyl carbon. | [9] |
| FT-IR | Characteristic peaks for N-H, O-H, C-H, and C=O stretching vibrations. | [10][11][12] |
| Mass Spectrometry (ESI) | Base peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. | [10] |
Experimental Protocols
Synthesis of this compound
A common method for the N-protection of amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
General Protocol:
-
Dissolution: Dissolve 5-hydroxy-L-tryptophan in a suitable solvent mixture, such as a mixture of dioxane and water or tetrahydrofuran and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent to the reaction mixture while maintaining the basic pH.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous solution is then acidified with a weak acid, such as citric acid, to a pH of approximately 2-3.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Drying and Evaporation: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Purification by High-Performance Liquid Chromatography (HPLC)
For achieving high purity, reversed-phase HPLC is a standard method.
General Protocol:
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 280 nm.
-
Procedure: The crude product is dissolved in a minimal amount of the mobile phase or a compatible solvent and injected onto the HPLC column. Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.
Analysis by HPLC
Analytical HPLC can be used to determine the purity of this compound.
General Protocol (based on analysis of 5-HTP):
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm.[13]
-
Mobile Phase: A gradient of A: DI Water with 10mM Ammonium Acetate and B: 95% Acetonitrile / 5% Solvent A.[13]
-
Flow Rate: 1.0 mL/minute.[13]
-
Detection: UV at 225 nm.[13]
-
Injection Volume: 2 µL.[13]
Biological Significance and Signaling Pathways
The primary biological role of this compound is as a chemically protected precursor for the synthesis of 5-hydroxytryptophan (5-HTP).[1] The Boc group is a labile protecting group that can be readily removed under acidic conditions to yield the free amino acid, 5-HTP.[14] 5-HTP is the immediate metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3][15]
The biosynthesis of serotonin from L-tryptophan is a critical pathway in the central nervous system and the periphery, regulating mood, sleep, appetite, and various other physiological processes.[2] The conversion of L-tryptophan to 5-HTP, catalyzed by the enzyme tryptophan hydroxylase (TPH), is the rate-limiting step in this pathway.[3][15] By providing a direct precursor, 5-HTP (and by extension, its protected form in a synthetic context), this rate-limiting step can be bypassed.
Below is a diagram illustrating the biosynthesis of serotonin from L-tryptophan.
Caption: Biosynthesis of Serotonin from L-Tryptophan.
Use in Research and Drug Development
This compound serves as a key intermediate in several areas of research and development:
-
Peptide Synthesis: It is incorporated into peptide sequences to study the effects of a hydroxylated tryptophan residue on peptide structure and function. The Boc protecting group prevents unwanted side reactions at the amino terminus during peptide chain elongation.[1][14]
-
Pharmaceutical Development: As a precursor to 5-HTP, it is utilized in the synthesis of various pharmaceutical agents that target the serotonergic system.[1] The ability to synthetically modify the molecule allows for the development of novel drugs for neurological and mood disorders.
-
Biochemical Research: It is used in studies investigating the metabolism and function of serotonin and its derivatives, providing insights into potential treatments for conditions related to serotonin deficiency.[1]
Conclusion
This compound is a valuable chemical tool for researchers and professionals in the life sciences. Its properties as a stable, soluble, and protected form of 5-hydroxy-L-tryptophan make it indispensable for the synthesis of complex peptides and pharmaceutical compounds. A thorough understanding of its chemical and physical properties, as well as its role in the biosynthesis of serotonin, is crucial for its effective application in advancing our understanding of neurobiology and developing novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Boc-Trp-OH = 99.0 TLC 13139-14-5 [sigmaaldrich.com]
- 6. Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472) [hmdb.ca]
- 9. bmse000457 5-Hydroxy-L-tryptophan at BMRB [bmrb.io]
- 10. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. L-5-Hydroxytryptophan(4350-09-8) IR Spectrum [chemicalbook.com]
- 13. Hydroxytryptophan (5-HTP) Analyzed by HPLC- AppNote [mtc-usa.com]
- 14. nbinno.com [nbinno.com]
- 15. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Boc-5-Hydroxy-L-Tryptophan: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan), a critical intermediate in the synthesis of novel therapeutics targeting neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biochemical pathways and experimental workflows.
Introduction to this compound
This compound is a protected derivative of 5-hydroxy-L-tryptophan (5-HTP), the immediate precursor to the neurotransmitter serotonin. The introduction of the tert-butoxycarbonyl (Boc) protecting group enhances the stability and modulates the solubility of the parent molecule, making it a versatile building block in peptide synthesis and the development of new chemical entities. A thorough understanding of its solubility in various solvent systems is paramount for efficient reaction setup, purification, and formulation development.
Data Presentation: Solubility Profile
While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, a qualitative understanding of its solubility has been established through various technical sources. In contrast, quantitative data for its parent compound, 5-hydroxy-L-tryptophan (5-HTP), is available and provides a useful reference point.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| Boc-L-tryptophan | Dichloromethane | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Chloroform | Soluble | |
| Ethyl Acetate | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | |
| Water | Less Soluble | |
| N,O-Bis-Boc-5-hydroxy-L-tryptophan | Dimethylformamide (DMF) | Soluble |
This table is a synthesis of information from various chemical supplier data sheets and patents.
Table 2: Quantitative Solubility of 5-Hydroxy-L-Tryptophan (5-HTP)
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥38.9 - 83.33 | ≥176.6 - 378.38 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility. |
| Water | 7 - 12.5 | 31.8 - 56.76 | Ultrasonic assistance may be required. |
| Methanol | ~0.1 | ~0.45 | - |
| Acetic Acid (2%) | ~1 | ~4.54 | - |
| Ethanol | Insoluble | - | - |
Data compiled from various chemical supplier technical data sheets.[1][2][3][4]
Mandatory Visualization
Serotonin Synthesis Pathway
The following diagram illustrates the biochemical pathway from L-tryptophan to serotonin, highlighting the position of 5-hydroxy-L-tryptophan.
Experimental Workflow for Solubility Determination
This diagram outlines a general experimental workflow for determining the equilibrium solubility of a solid compound like this compound using the shake-flask method.
Experimental Protocols: Equilibrium Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a compound such as this compound, based on the widely used shake-flask method.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, water, ethanol)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.
-
Accurately pipette a known volume of the desired solvent into the vial.
-
Securely cap the vial to prevent any solvent loss due to evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a constant speed to facilitate the dissolution process.
-
Allow the mixture to equilibrate for a predetermined period, typically 24 to 72 hours, to ensure that the solution is fully saturated and in equilibrium with the undissolved solid.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vial from the shaker/stirrer and let it stand to allow the undissolved solid to sediment.
-
Alternatively, centrifuge the vial at a controlled temperature to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC) to generate a calibration curve.
-
Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solution using the same analytical method.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data for this specific compound remains to be extensively published, the provided qualitative information, along with quantitative data for its parent compound 5-HTP, offers valuable insights for researchers. The detailed experimental protocol and workflow diagrams serve as practical resources for laboratories aiming to determine the solubility of this and other similar compounds, thereby facilitating more efficient and informed drug discovery and development processes.
References
Spectroscopic and Analytical Profile of Boc-5-hydroxy-L-tryptophan: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Nα-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan), a key derivative of the serotonin precursor 5-hydroxytryptophan. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Introduction
This compound is a protected form of 5-hydroxy-L-tryptophan, an essential intermediate in the biosynthesis of serotonin. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it a valuable building block in peptide synthesis and the development of novel therapeutics targeting serotonergic pathways. Accurate spectroscopic characterization is crucial for verifying the identity, purity, and structural integrity of this compound in research and manufacturing settings. This guide presents a summary of expected spectroscopic data based on the analysis of its constituent chemical moieties.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Boc (9H) | ~1.4 | Singlet | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[1] |
| β-CH₂ | ~3.2 - 3.4 | Multiplet | Diastereotopic protons adjacent to the chiral center. |
| α-CH | ~4.3 | Multiplet | Coupled to the β-protons and the amide proton. |
| H-4 (indole) | ~7.1 - 7.3 | Doublet | Aromatic proton on the indole ring. |
| H-6 (indole) | ~6.8 | Doublet of doublets | Aromatic proton on the indole ring. |
| H-7 (indole) | ~7.0 | Doublet | Aromatic proton on the indole ring. |
| H-2 (indole) | ~7.2 | Singlet | Aromatic proton on the indole ring. |
| NH (amide) | Variable | Broad singlet | Chemical shift is dependent on solvent and concentration. |
| OH (phenolic) | Variable | Broad singlet | Chemical shift is dependent on solvent and concentration. |
| NH (indole) | ~10.0 - 10.2 | Broad singlet | Downfield chemical shift characteristic of indole NH.[2] |
| COOH | Variable | Broad singlet | Chemical shift is dependent on solvent and concentration. |
Predicted shifts are based on data for 5-hydroxy-L-tryptophan and typical values for Boc-protected amino acids in a polar aprotic solvent like DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Boc (C(CH₃)₃) | ~28.5 | Methyl carbons of the tert-butyl group.[3] |
| β-C | ~29 | |
| α-C | ~57 | |
| Boc (C(CH₃)₃) | ~80 | Quaternary carbon of the tert-butyl group.[3] |
| C-3 (indole) | ~109 | |
| C-7 (indole) | ~112 | |
| C-4 (indole) | ~112 | |
| C-2 (indole) | ~124 | |
| C-3a (indole) | ~128 | |
| C-7a (indole) | ~131 | |
| C-5 (indole) | ~151 | Carbon bearing the hydroxyl group. |
| Boc (C=O) | ~156 | Carbonyl of the carbamate.[3] |
| C=O (acid) | ~174 | Carboxylic acid carbonyl. |
Predicted shifts are based on data for 5-hydroxy-L-tryptophan and typical values for Boc-protected amino acids.[4]
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic & carboxylic acid) | 3500 - 3200 | Broad |
| N-H Stretch (indole & amide) | 3400 - 3200 | Medium |
| C-H Stretch (aromatic & aliphatic) | 3100 - 2850 | Medium |
| C=O Stretch (Boc carbamate) | ~1690 | Strong |
| C=O Stretch (carboxylic acid) | ~1710 | Strong |
| N-H Bend (amide II) | ~1530 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium |
| C-O Stretch (carbamate & acid) | 1250 - 1000 | Strong |
Characteristic absorptions are based on typical values for Boc-protected amino acids and aromatic compounds.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 321.14 | Protonated molecular ion. |
| [M+Na]⁺ | 343.12 | Sodiated molecular ion. |
| [M-H]⁻ | 319.13 | Deprotonated molecular ion. |
| [M-C₄H₈+H]⁺ | 265.10 | Loss of isobutylene from the Boc group.[5] |
| [M-Boc+H]⁺ | 221.09 | Loss of the entire Boc group.[5] |
Molecular Formula: C₁₆H₂₀N₂O₅. Molecular Weight: 320.34 g/mol .[6][7]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.[1]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak (e.g., DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Process the spectrum using the instrument's software, which typically includes automatic baseline correction and peak picking.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrument Setup:
-
Set up the ESI-mass spectrometer in either positive or negative ion detection mode.
-
Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
-
Spectrum Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-500).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis (Optional):
-
Select the precursor ion of interest (e.g., [M+H]⁺) in the first mass analyzer.
-
Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
-
Data Processing: Process the spectra to identify the molecular ion and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bmse000457 5-Hydroxy-L-tryptophan at BMRB [bmrb.io]
- 5. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. echemi.com [echemi.com]
In Vitro Mechanism of Action: Boc-5-hydroxy-L-tryptophan
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the in vitro mechanism of action of Boc-5-hydroxy-L-tryptophan. Nα-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (this compound) is a chemically protected derivative of 5-hydroxy-L-tryptophan (5-HTP). The Boc protecting group enhances the stability and solubility of 5-HTP, making it a valuable intermediate in peptide synthesis and pharmaceutical development.[1] In vitro, the biological activity of this compound is contingent upon the cleavage of the Boc group to release the active molecule, 5-HTP. Therefore, this guide focuses on the well-documented in vitro mechanism of action of 5-HTP as the primary mode of biological activity.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. It is known for its stability in basic and nucleophilic conditions and is readily cleaved under acidic conditions.[2][3] There is limited evidence to suggest that the Boc group is readily cleaved by endogenous enzymes in standard in vitro cell cultures. Thus, for this compound to exert a biological effect, the experimental conditions would need to facilitate the removal of the Boc group, or it would need to be metabolized by the cells in a way that liberates 5-HTP.
Core Mechanism of Action: The Serotonin Precursor Cascade
The principal in vitro mechanism of action of 5-hydroxy-L-tryptophan, and by extension, deprotected this compound, is its role as the immediate precursor in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[4][5][6] This conversion is a critical step in the serotonin synthesis pathway and bypasses the rate-limiting step of converting L-tryptophan to 5-HTP by tryptophan hydroxylase.[5]
The key enzymatic step in this pathway is the decarboxylation of 5-HTP to serotonin, catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC).[4]
Signaling Pathway: Serotonin Synthesis from 5-HTP
Figure 1: Serotonin synthesis from this compound.
Once synthesized, serotonin can act on a variety of cell surface receptors (5-HT receptors) to initiate downstream signaling cascades, or in some cell types, it can be metabolized or transported out of the cell.
Cellular and Molecular Effects In Vitro
The in vitro effects of 5-HTP are primarily linked to its conversion to serotonin and the subsequent actions of serotonin. However, some studies suggest that 5-HTP itself can have direct effects on cellular processes.
Modulation of Gene Expression
Supplementation of 5-HTP in vitro has been shown to modulate the expression of genes involved in various cellular processes, including apoptosis and cell survival.[7] For instance, in primary bovine mammary epithelial cells, 5-HTP treatment led to the upregulation of the apoptosis-related gene FASLG and the cell survival gene FOXO3 under heat shock conditions.[7]
Impact on Cell Proliferation and Viability
High concentrations of 5-HTP (in the range of 10⁻³ to 10⁻² M) have been demonstrated to inhibit cell proliferation in mouse embryonic stem cells and fibroblasts.[8] This effect was associated with a blockage of the S-phase of the cell cycle and an increase in apoptotic and necrotic cell death.[8] Interestingly, these toxic effects were preventable by inhibiting AADC, suggesting they are mediated by the intracellular production of serotonin or its metabolites.[8]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on the effects of 5-hydroxy-L-tryptophan.
Table 1: Effect of 5-HTP on Gene Expression in Primary Bovine Mammary Epithelial Cells
| Gene | Condition | 5-HTP Concentration (µM) | Time (h) | Fold Change (vs. Control) | Reference |
| FASLG | Heat Shock | 50 | 24 | Upregulated | [7] |
| FASLG | Heat Shock | 200 | 24 | Upregulated | [7] |
| FASLG | Heat Shock | 500 | 24 | Upregulated | [7] |
| FOXO3 | Heat Shock | 50 | 24 | Upregulated | [7] |
| FOXO3 | Heat Shock | 200 | 24 | Upregulated | [7] |
| FOXO3 | Heat Shock | 500 | 24 | Upregulated | [7] |
Table 2: Kinetic Parameters of Aromatic L-amino Acid Decarboxylase with 5-HTP as a Substrate
| Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/g wet weight) | Optimal pH | Reference |
| Human Caudate Nucleus | 90 | 71 | 8.2 | [9] |
Experimental Protocols
In Vitro Aromatic L-amino Acid Decarboxylase (AADC) Activity Assay
This protocol is adapted from methodologies used to measure the conversion of 5-HTP to serotonin.[9][10]
Objective: To quantify the enzymatic activity of AADC by measuring the formation of serotonin from 5-HTP in a cell or tissue homogenate.
Materials:
-
Cell or tissue homogenate
-
5-hydroxy-L-tryptophan (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Phosphate buffer (pH 8.2)
-
Perchloric acid (to stop the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector
Procedure:
-
Prepare the cell or tissue homogenate in a suitable buffer.
-
Pre-incubate the homogenate with PLP.
-
Initiate the reaction by adding 5-HTP to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., up to 240 minutes, as the reaction is linear for this duration).[9]
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture to pellet proteins.
-
Analyze the supernatant for serotonin content using HPLC with electrochemical detection.
-
Calculate AADC activity based on the amount of serotonin produced per unit time per amount of protein.
Cell Proliferation Assay (MTT Assay)
This protocol is a general method to assess the effect of 5-HTP on cell viability and proliferation.[8][11]
Objective: To determine the effect of different concentrations of 5-HTP on the proliferation of a cell line in vitro.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
5-hydroxy-L-tryptophan stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 5-HTP (e.g., 10⁻⁶ M to 10⁻² M) and a vehicle control.[8]
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Experimental Workflow: Investigating Boc-5-HTP In Vitro
Figure 2: Workflow for in vitro analysis of Boc-5-HTP.
Conclusion
The in vitro mechanism of action of this compound is predicated on its conversion to 5-hydroxy-L-tryptophan. The primary and most well-documented in vitro action of 5-HTP is its role as a direct precursor to the neurotransmitter serotonin, facilitated by the enzyme aromatic L-amino acid decarboxylase. The resulting increase in intracellular serotonin can then modulate a variety of cellular processes, including gene expression and cell proliferation, often in a concentration-dependent manner. Future in vitro studies on this compound should aim to quantify the rate and extent of Boc group cleavage in the specific cell system being investigated to accurately attribute the observed biological effects to either the parent compound or its deprotected, active form, 5-HTP.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in the Microbial Synthesis of 5-Hydroxytryptophan [frontiersin.org]
- 7. In vitro effects of 5-Hydroxy-L-tryptophan supplementation on primary bovine mammary epithelial cell gene expression under thermoneutral or heat shock conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Hydroxytryptophan (5-HTP)-induced intracellular syndrome in mouse non-neural embryonic cells is associated with inhibited proliferation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New and highly sensitive assay for L-5-hydroxytryptophan decarboxylase activity by high-performance liquid chromatography-voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability and Degradation Profile of Boc-5-hydroxy-L-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan) is a critical intermediate in the synthesis of pharmaceuticals and complex peptides, particularly those targeting neurological disorders. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to enhance the stability and solubility of the 5-hydroxy-L-tryptophan (5-HTP) moiety, facilitating its use in chemical synthesis.[1] This technical guide provides a comprehensive overview of the stability and degradation profile of this compound, based on established principles of forced degradation studies. It outlines potential degradation pathways under various stress conditions, offers detailed experimental protocols for stability-indicating analysis, and presents illustrative data to guide researchers in their handling and formulation of this important compound.
Introduction to the Stability of this compound
The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies, or stress testing, are essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[2] These studies also inform the development and validation of stability-indicating analytical methods.
This compound combines the inherent reactivity of the 5-hydroxyindole functional group with the acid-lability of the Boc protecting group. The parent molecule, 5-HTP, is known to be susceptible to oxidation, particularly at the indole ring, a process that can be accelerated by light, elevated temperatures, and high pH.[3] Aqueous solutions of 5-HTP are reported to be more stable under acidic conditions.[4] The introduction of the Boc group is intended to mitigate some of these instabilities during synthetic procedures. However, the Boc group itself is susceptible to cleavage under acidic conditions. This guide explores the interplay of these structural features on the overall stability of this compound.
Illustrative Forced Degradation Profile
The following table summarizes the expected, illustrative outcomes of forced degradation studies on this compound. This data is intended to be representative and may vary based on specific experimental conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that potential degradation products are formed at detectable levels.[5][6]
| Stress Condition | Reagent/Parameters | Time | Temperature | Expected Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% | 5-hydroxy-L-tryptophan (cleavage of Boc group) |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 5-15% | Oxidative degradation products, potential racemization |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | N-formylkynurenine derivatives, other indole ring oxidation products |
| Thermal | Solid State | 48 hours | 80°C | < 5% | Minimal degradation |
| Photolytic | 1.2 million lux hours; 200 W h/m² | 7 days | Room Temp | 5-10% | Oxidative degradation products, colored degradants |
Hypothesized Degradation Pathways
The degradation of this compound is anticipated to proceed through several key pathways, depending on the nature of the stress applied.
-
Acid-Catalyzed Deprotection: The most predictable degradation pathway under acidic conditions is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield 5-hydroxy-L-tryptophan and gaseous byproducts (isobutylene and carbon dioxide). This is a well-established reaction for Boc-protected amines.
-
Oxidation of the Indole Ring: The 5-hydroxyindole moiety is susceptible to oxidation. Under oxidative stress (e.g., hydrogen peroxide) or photolytic conditions, the indole ring can be cleaved to form N-formylkynurenine-type derivatives. Further degradation can lead to a variety of smaller, oxidized species. This process is often accompanied by the formation of colored degradants, leading to a yellow or brown appearance of the material.[3]
-
Base-Catalyzed Degradation: In alkaline conditions, the degradation is likely to be more complex. While the Boc group is generally stable to base, the 5-hydroxyindole ring can still undergo oxidation. Additionally, there is a potential for racemization at the alpha-carbon of the amino acid backbone under basic conditions.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the experimental conditions for subjecting this compound to forced degradation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in a controlled-temperature oven at 80°C for 48 hours.
-
Also, incubate a solution of the compound (1 mg/mL) at 60°C for 48 hours.
-
At specified time points, withdraw samples, dissolve the solid sample in the mobile phase, and dilute the solution sample as needed.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, withdraw a sample and dilute with the mobile phase.
-
-
Control Samples: For each stress condition, a control sample (this compound solution without the stressor) should be stored under ambient conditions and analyzed alongside the stressed samples.
Stability-Indicating HPLC-UV/MS Method
A stability-indicating method is crucial for resolving the parent compound from its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD) and preferably coupled to a Mass Spectrometer (MS) for peak identification.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to separate polar degradation products from the more non-polar parent compound. An illustrative gradient is as follows:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 280 nm (DAD is useful for monitoring multiple wavelengths).
-
Injection Volume: 10 µL.
-
Mass Spectrometry (if available):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Fragmentation Analysis (MS/MS): To aid in the structural elucidation of degradation products.
-
Method Validation: The stability-indicating nature of the method must be confirmed by demonstrating that all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to ensure that the parent peak in stressed samples is free from co-eluting impurities.
Conclusion
This technical guide provides a framework for understanding and evaluating the stability and degradation profile of this compound. The primary degradation pathways are hypothesized to be acid-catalyzed deprotection of the Boc group and oxidation of the 5-hydroxyindole ring. The provided experimental protocols for forced degradation and HPLC analysis serve as a robust starting point for researchers to establish the stability of this compound in their specific applications. The illustrative data highlights the importance of controlling acidic and oxidative conditions during the handling, storage, and processing of this compound to maintain its purity and integrity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Comparison of Boc-5-hydroxy-L-tryptophan and 5-HTP for Research Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of N-α-Boc-5-hydroxy-L-tryptophan (Boc-5-HTP) and its parent compound, 5-hydroxy-L-tryptophan (5-HTP), for their applications in scientific research. This document outlines their chemical and physical properties, stability, and common experimental uses, with a focus on providing practical information for laboratory professionals.
Core Chemical and Physical Properties
Boc-5-HTP is a derivative of 5-HTP where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This chemical modification significantly alters the compound's properties, influencing its stability, solubility, and applications, particularly in synthetic chemistry.[1] The following tables summarize the key quantitative data for both compounds.
| Property | Boc-5-hydroxy-L-tryptophan | 5-hydroxy-L-tryptophan |
| Synonyms | Boc-L-Trp(5-OH)-OH, N-α-Boc-5-hydroxy-L-tryptophan | 5-HTP, Oxitriptan |
| CAS Number | 119768-45-5 | 4350-09-8 |
| Molecular Formula | C₁₆H₂₀N₂O₅ | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 320.34 g/mol | 220.22 g/mol |
| Appearance | Off-white solid | Crystalline solid, minute rods or needles from ethanol |
| Purity (typical) | ≥ 97% (HPLC) | ≥98% |
Table 1: General Properties of this compound and 5-HTP
| Property | This compound | 5-hydroxy-L-tryptophan |
| Melting Point | 211.23°C (Predicted) | 298-300°C (decomposes)[2] |
| Boiling Point | 590.32°C at 760 mmHg (Predicted)[3] | Not available |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF)[4] | Soluble in methanol (approx. 0.1 mg/ml) and 2% acetic acid (approx. 1 mg/ml).[5] Also soluble in water (5.5 g/100 mL at 100°C) and 50% boiling alcohol (2.5 g/100 mL).[2] |
| Storage Conditions | 0-8°C | Room temperature |
Table 2: Physical and Chemical Data for Comparison
Stability and Handling
The primary advantage of the Boc protecting group is the enhanced stability it confers upon the 5-HTP molecule.[1] While 5-HTP is susceptible to degradation, particularly oxidation and decarboxylation, the Boc group shields the reactive amino group, making Boc-5-HTP a more robust compound for storage and for use in multi-step chemical syntheses.[]
Key Stability Considerations:
-
This compound: The Boc group is stable under neutral and basic conditions but is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA).[7] This allows for the selective deprotection of the amino group when required, a crucial feature in solid-phase peptide synthesis.[8] At a neutral pH and a temperature of 37°C, the Boc protecting group is generally considered stable, especially in the absence of acidic catalysts.[9]
-
5-hydroxy-L-tryptophan: Aqueous solutions of 5-HTP are most stable at a low pH.[2] Under neutral or alkaline conditions, and with exposure to light and heat, 5-HTP is more prone to degradation. For analytical purposes, storage of deproteinized samples at a neutral pH and low temperatures (-50°C) is recommended to maintain the stability of amino acids like 5-HTP.[10]
Experimental Protocols
In Vivo Administration in Rodent Models
5-HTP is frequently administered to laboratory animals to study the effects of increased serotonin synthesis.
Protocol for Intraperitoneal (IP) Administration of 5-HTP in Mice:
-
Preparation of Dosing Solution: Dissolve 5-HTP in sterile saline (0.9% NaCl). The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, to achieve a dose of 50 mg/kg in a 25g mouse, the injection volume should be appropriate for IP administration (typically 10 ml/kg or less).
-
Animal Handling: Gently restrain the mouse, exposing the abdomen.
-
Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27G), inject the 5-HTP solution into the intraperitoneal cavity.
-
Dosage Range: Doses can vary widely depending on the research question. For behavioral studies, doses in the range of 25-100 mg/kg are common.[11]
Protocol for Oral Gavage of 5-HTP in Mice:
-
Preparation of Dosing Solution: Suspend or dissolve 5-HTP in a suitable vehicle, such as water or a 0.5% methylcellulose solution.
-
Animal Handling and Gavage Needle Selection: Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).[12] Select an appropriately sized gavage needle (e.g., 18-20 gauge for adult mice). Measure the needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing injury.[13][14]
-
Administration: Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it slowly until it reaches the stomach. Administer the solution slowly.[15][16]
-
Dosage: Oral doses of 100 mg/kg per day have been used in studies investigating the effects of 5-HTP on the gut microbiota in mice.[14]
Note on this compound Administration: While specific protocols for the in vivo administration of Boc-5-HTP are less common due to its primary use in synthesis, it can be administered following similar protocols to other Boc-protected amino acids. The compound would need to be dissolved in a suitable organic solvent, such as DMSO, and then potentially diluted in a vehicle compatible with in vivo administration. The Boc group would likely be cleaved in the acidic environment of the stomach or by metabolic processes, releasing 5-HTP.
Quantification of Serotonin and its Metabolites in Rodent Brain Tissue
A common application of 5-HTP administration is to assess its impact on central serotonin levels. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for this purpose.[4][17][18]
Protocol for HPLC-ECD Analysis:
-
Tissue Collection and Preparation:
-
Euthanize the animal via an approved method (e.g., cervical dislocation or decapitation).
-
Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on an ice-cold surface.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
On the day of analysis, homogenize the frozen tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the analytes.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC-ECD Analysis:
-
Mobile Phase: A common mobile phase consists of a citrate-phosphate buffer at an acidic pH (e.g., pH 3.0-4.5) with an organic modifier like methanol or acetonitrile.
-
Column: A C18 reverse-phase column is typically used for separation.
-
Electrochemical Detector: Set the detector to an oxidizing potential (e.g., +0.65 to +0.85 V) to detect serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
-
Quantification: Compare the peak areas of the samples to a standard curve generated from known concentrations of serotonin and 5-HIAA.
-
Solid-Phase Peptide Synthesis (SPPS) using this compound
Boc-5-HTP is a valuable building block for incorporating 5-hydroxytryptophan into synthetic peptides. The Boc chemistry approach is a well-established method for SPPS.[19][20]
General Workflow for Boc SPPS:
-
Resin Preparation: Start with a resin support (e.g., Merrifield resin) to which the first amino acid is attached.
-
Deprotection: Remove the Boc group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA), to generate a free amino group.
-
Coupling: Activate the carboxyl group of the next Boc-protected amino acid (in this case, this compound) using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU) and add it to the resin to form a new peptide bond.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate important concepts related to the research applications of 5-HTP and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Measurement of plasma, serum, and platelet serotonin in individuals with high bone mass and mutations in LRP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of 5-hydroxytryptophan in plasma by high-performance liquid chromatography and fluorometric detection after phthaldialdehyde reaction. | Semantic Scholar [semanticscholar.org]
- 4. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Hydroxytryptophan, but not L-tryptophan, alters sleep and brain temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. research.fsu.edu [research.fsu.edu]
- 17. benchchem.com [benchchem.com]
- 18. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Imperative of Boc Protection for 5-Hydroxytryptophan in Complex Synthetic Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving high yields and purity of the target molecule. For complex amino acids such as 5-hydroxytryptophan (5-HTP), which possesses three reactive sites—the α-amino group, the indole nitrogen, and the phenolic hydroxyl group—a robust protection strategy is not merely advantageous but essential. This technical guide delineates the critical rationale for employing the tert-butyloxycarbonyl (Boc) protecting group for the side chain of 5-hydroxytryptophan, offering a comprehensive overview of the underlying chemical principles, potential side reactions, and a detailed examination of experimental considerations.
The Multifaceted Reactivity of 5-Hydroxytryptophan: A Synthetic Challenge
5-Hydroxytryptophan is a valuable building block in the synthesis of peptidomimetics and pharmacologically active compounds. However, its inherent reactivity presents significant challenges during standard solid-phase peptide synthesis (SPPS) protocols.
-
α-Amino Group: The primary amine is the site of peptide bond formation and requires temporary protection, typically with the acid-labile Boc group or the base-labile Fmoc group, to ensure controlled, stepwise chain elongation.
-
Indole Nitrogen (N-in): The indole ring is electron-rich and susceptible to electrophilic attack. During peptide synthesis, particularly in Fmoc-based strategies, side reactions at the indole nitrogen are a well-documented concern.[1][2][3]
-
Phenolic Hydroxyl Group (5-OH): The hydroxyl group on the indole ring is nucleophilic and can undergo undesirable side reactions, such as O-acylation, during the coupling of activated amino acids.[] This can lead to the formation of branched impurities and a significant reduction in the yield of the desired peptide.
The Core Rationale for Boc Protection of the 5-Hydroxytryptophan Side Chain
The implementation of a Boc protection strategy for the indole nitrogen and the 5-hydroxy group of tryptophan offers a robust solution to mitigate the aforementioned synthetic challenges. This approach is rooted in the principles of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions.[5]
1. Prevention of Indole Alkylation: The indole ring of tryptophan is highly susceptible to alkylation by carbocations generated during the cleavage of other protecting groups (e.g., from arginine side chains) or from the resin linker, especially when using Wang resin.[6] Protecting the indole nitrogen with a Boc group effectively deactivates the ring towards such electrophilic side reactions, leading to purer crude peptides in higher yields.[3]
2. Averting O-Acylation of the Phenolic Hydroxyl: During peptide coupling steps, the carboxylic acid of the incoming amino acid is activated to facilitate amide bond formation. This activated species is a potent acylating agent that can react with the nucleophilic 5-hydroxy group of an unprotected 5-hydroxytryptophan residue, leading to the formation of a stable ester linkage. This O-acylation results in a capped and branched peptide impurity that is often difficult to separate from the target product. The Boc protection of the phenolic hydroxyl group effectively masks its nucleophilicity, preventing this significant side reaction.[]
3. Enhanced Solubility and Handling: The introduction of the bulky and lipophilic Boc groups can enhance the solubility of the protected amino acid derivative in the organic solvents commonly used in SPPS, facilitating more efficient coupling reactions.[7]
4. Orthogonality with Fmoc Chemistry: In the widely used Fmoc/tBu strategy for SPPS, the Nα-amino group is protected with the base-labile Fmoc group, while acid-labile groups are used for side-chain protection. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), making it perfectly orthogonal to the base-labile Fmoc group.[5] This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the Boc-protected side chain. The side-chain Boc groups are then removed during the final cleavage of the peptide from the resin with a strong acid cocktail.
Experimental Protocols and Methodologies
While the synthesis of peptides containing unprotected 5-hydroxytryptophan has been reported, the potential for side reactions often leads to lower yields and more complex purification profiles.[1][8] The use of a fully protected 5-hydroxytryptophan derivative, such as Nα-Fmoc-N-in,O-bis(Boc)-5-hydroxytryptophan, is therefore highly recommended for complex syntheses.
Proposed Synthesis of Nα-Fmoc-N-in,O-bis(Boc)-5-hydroxytryptophan
A plausible synthetic route to the fully protected building block involves a two-step process starting from commercially available 5-hydroxytryptophan. Given that the reaction of amines with phenolic hydroxyl groups with Boc anhydride (Boc₂O) often shows little selectivity, a di-protection of the side chain is anticipated.[]
Protocol for Nα-Fmoc Protection:
-
Dissolve 5-hydroxytryptophan in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution in an ice bath.
-
Add a solution of Fmoc-succinimide (or Fmoc-Cl) in dioxane dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Nα-Fmoc-5-hydroxytryptophan.
Protocol for N-in,O-bis-Boc Protection:
-
Dissolve Nα-Fmoc-5-hydroxytryptophan in anhydrous acetonitrile.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add an excess of di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired Nα-Fmoc-N-in,O-bis(Boc)-5-hydroxytryptophan.
Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the key steps in incorporating the protected 5-hydroxytryptophan into a peptide chain using an automated peptide synthesizer.
Quantitative Data and Comparative Analysis
| Side Reaction | Unprotected 5-Hydroxytryptophan | Boc-Protected 5-Hydroxytryptophan | Expected Impact on Yield and Purity |
| Indole Alkylation | High risk, especially with Arg(Pbf/Pmc) and certain linkers.[6] | Negligible, as the indole nitrogen is protected.[3] | Significant improvement in purity and yield by eliminating alkylated byproducts. |
| O-Acylation | High risk during coupling with activated amino acids.[] | Negligible, as the phenolic hydroxyl is protected. | Substantial increase in the yield of the target peptide by preventing chain termination and branching. |
| Oxidation | The electron-rich indole ring is susceptible to oxidation. | Boc protection can offer some steric hindrance against oxidation. | Moderate improvement in purity by reducing oxidized byproducts. |
The cumulative effect of preventing these side reactions is a marked increase in the overall yield and purity of the crude peptide, which in turn simplifies the downstream purification process and reduces the cost of synthesis, particularly at a larger scale.
Logical Relationships in Side Reaction Pathways
The following diagram illustrates the potential side reactions that can occur with an unprotected 5-hydroxytryptophan residue during SPPS.
Conclusion
The strategic implementation of Boc protection for the side chain of 5-hydroxytryptophan is a critical consideration for any synthetic campaign aiming for high efficiency, purity, and reproducibility. By effectively masking the reactivity of both the indole nitrogen and the phenolic hydroxyl group, this approach circumvents common and problematic side reactions such as indole alkylation and O-acylation. While the synthesis of the fully protected building block requires additional steps, the investment is invariably recuperated through simplified purification, increased yields, and greater confidence in the identity and quality of the final synthetic peptide. For researchers and drug development professionals, the adoption of a comprehensive side-chain protection strategy for multifunctional amino acids like 5-hydroxytryptophan is a cornerstone of modern, rational peptide design and synthesis.
References
- 1. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives | Semantic Scholar [semanticscholar.org]
- 3. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow-release delivery enhances the pharmacological properties of oral 5-hydroxytryptophan: mouse proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Foundational Pillar of Peptide Chemistry: An In-depth Guide to the Early Research and Discovery of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The advent of the tert-butoxycarbonyl (Boc) protecting group in the mid-20th century marked a pivotal moment in the field of peptide chemistry. Its unique properties of stability under a range of conditions and facile, selective removal under acidic conditions revolutionized the art of peptide synthesis, paving the way for the development of complex therapeutic peptides and advancing our understanding of biological processes. This technical guide delves into the seminal early research that established Boc-protected amino acids as an indispensable tool, providing a detailed look at the original experimental protocols, quantitative data from these pioneering studies, and the fundamental chemical principles that underpin this critical technology.
The Dawn of a New Protecting Group: Independent Discoveries
In 1957, the scientific community was introduced to the potential of the tert-butoxycarbonyl group for amine protection through the independent work of two research groups.
Louis A. Carpino first described the Boc group in his work on oxidative reactions of hydrazines.[1] Concurrently, and in the context of peptide synthesis, George W. Anderson and Arthur C. McGregor published their findings on the use of t-butyloxycarbonylamino acids.[2][3][4] Their work, along with that of Frank C. McKay and Noel F. Albertson who also explored new amine-masking groups, laid the essential groundwork for what would become a cornerstone of peptide chemistry.[5][6]
The true transformative power of Boc-protected amino acids was fully realized with the groundbreaking development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963.[2] Merrifield's innovative approach, which utilized a solid resin support for the stepwise assembly of peptide chains, relied heavily on the acid-labile nature of the Boc group for the temporary protection of the α-amino group of the growing peptide chain. This combination of Boc chemistry and solid-phase synthesis dramatically simplified and accelerated the production of peptides, a feat for which Merrifield was awarded the Nobel Prize in Chemistry in 1984.
The Chemistry of Boc Protection and Deprotection
The utility of the Boc group is rooted in its susceptibility to cleavage by acids, while remaining stable to many other chemical conditions. This orthogonality is crucial for the selective deprotection of the α-amino group without disturbing other protecting groups on the amino acid side chains or the linkage to the solid support in SPPS.
Boc Protection of Amino Acids
The most common method for the introduction of the Boc group onto an amino acid is through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.
Boc Deprotection
The removal of the Boc group is typically achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to yield the free amine.
Early Experimental Protocols and Quantitative Data
The following sections provide a detailed look at the experimental procedures and data as reported in the seminal publications that introduced Boc-protected amino acids to the scientific community.
Synthesis of t-Butyloxycarbonylamino Acids (Anderson and McGregor, 1957)
Anderson and McGregor utilized t-butyl p-nitrophenyl carbonate as the acylating agent for the synthesis of various Boc-amino acids.
Experimental Protocol: General Procedure for the Preparation of t-Butyloxycarbonylamino Acids
A solution of the amino acid in aqueous sodium hydroxide was treated with t-butyl p-nitrophenyl carbonate in dioxane. The reaction mixture was stirred for several hours at room temperature. After reaction completion, the dioxane was removed under reduced pressure, and the aqueous solution was extracted with ether to remove p-nitrophenol. The aqueous layer was then acidified with citric acid and extracted with an organic solvent (e.g., ethyl acetate or ether). The organic extracts were dried and evaporated to yield the Boc-amino acid.
Table 1: Physical Constants and Yields of t-Butyloxycarbonylamino Acids (Anderson and McGregor, 1957)
| Amino Acid | Yield (%) | Melting Point (°C) | Optical Rotation ([α]25D) |
| L-Alanine | 85 | 82-83 | -22.4° (c 2, acetic acid) |
| Glycine | 90 | 88-89 | - |
| L-Leucine | 88 | 76-77 | -23.7° (c 2, acetic acid) |
| L-Phenylalanine | 92 | 86-87 | -4.8° (c 2, acetic acid) |
| L-Proline | 80 | 134-135 | -59.5° (c 2, acetic acid) |
Synthesis of Carbo-t-butoxyamino Acids (McKay and Albertson, 1957)
McKay and Albertson explored the use of t-butyl azidoformate for the preparation of Boc-amino acids.
Experimental Protocol: General Procedure for the Preparation of Carbo-t-butoxyamino Acids
The amino acid was dissolved in a mixture of dioxane and water containing triethylamine. t-Butyl azidoformate was added, and the mixture was stirred at room temperature for 24-48 hours. The solvent was then removed in vacuo, and the residue was taken up in water and ether. The aqueous layer was acidified with hydrochloric acid and extracted with ether. The combined ether extracts were dried and concentrated to give the carbo-t-butoxyamino acid.
Table 2: Properties of Carbo-t-butoxyamino Acids (McKay and Albertson, 1957)
| Amino Acid | Yield (%) | Melting Point (°C) |
| Glycine | 75 | 88-89 |
| DL-Alanine | 70 | 94-95 |
| L-Leucine | 65 | 76-77 |
| L-Tyrosine | 60 | 135-136 (dec.) |
Deprotection of Boc-Amino Acids in Early Studies
The early deprotection protocols established the foundation for the methods still widely used today. Anderson and McGregor reported the use of anhydrous hydrogen bromide in acetic acid for the removal of the Boc group.
Experimental Protocol: Deprotection of t-Butyloxycarbonyl Group with HBr
The t-butyloxycarbonylamino acid was dissolved in glacial acetic acid, and a stream of anhydrous hydrogen bromide was passed through the solution for a short period at room temperature. The deprotected amino acid hydrobromide precipitated and was collected by filtration.
Solid-Phase Peptide Synthesis: The Merrifield Revolution
The true impact of Boc-protected amino acids was unleashed with Merrifield's development of solid-phase peptide synthesis. The workflow of Boc-based SPPS is a cyclical process of deprotection, neutralization, and coupling.
This elegant and efficient methodology, enabled by the unique properties of the Boc protecting group, transformed peptide synthesis from a laborious, time-consuming process into a routine and automatable technique, profoundly impacting drug discovery and biochemical research.
Conclusion
The early research into Boc-protected amino acids by pioneers such as Carpino, Anderson, McGregor, McKay, and Albertson, culminating in its synergistic application in Merrifield's solid-phase peptide synthesis, represents a landmark achievement in organic chemistry. The principles and protocols established in these formative years continue to be relevant and form the basis of modern peptide synthesis strategies. This guide serves as a testament to their ingenuity and provides a valuable resource for today's researchers, scientists, and drug development professionals who continue to build upon this foundational work.
References
- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 2. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reflections on a Copenhagen–Minneapolis Axis in Bioorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Boc-5-hydroxy-L-tryptophan in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a direct precursor to the neurotransmitter serotonin. Peptides incorporating 5-HTP are valuable tools in neuroscience research and drug development, particularly for studying serotonergic pathways and developing therapeutics for conditions related to serotonin imbalance. This document provides detailed application notes and protocols for the successful incorporation of Boc-5-hydroxy-L-tryptophan into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
The Boc/Bzl (benzyl) strategy is a well-established method for SPPS.[1] It utilizes the acid-labile Boc group for temporary Nα-amino protection and more stable benzyl-based protecting groups for amino acid side chains.[2] These side-chain protecting groups are typically removed at the final stage of synthesis using a strong acid, such as anhydrous hydrogen fluoride (HF).[3][4]
Side-Chain Protection of 5-Hydroxy-L-tryptophan
The phenolic hydroxyl group of 5-hydroxytryptophan is reactive and requires protection during Boc-SPPS to prevent unwanted side reactions. A suitable protecting group must be stable to the moderately acidic conditions used for Nα-Boc deprotection (e.g., trifluoroacetic acid - TFA) but removable during the final cleavage step.
For the Boc/Bzl strategy, a benzyl ether is the protecting group of choice for the 5-hydroxy moiety. This results in the use of Nα-Boc-5-(benzyloxy)-L-tryptophan as the building block for synthesis. The benzyl ether is stable during the synthesis cycles and is efficiently cleaved by strong acids like HF during the final deprotection and cleavage from the resin.[5]
Experimental Protocols
The following protocols outline the key steps for incorporating Boc-5-(benzyloxy)-L-tryptophan into a peptide chain using manual Boc-SPPS.
Protocol 1: General Cycle for Boc-SPPS
This protocol describes a single cycle of deprotection, neutralization, and coupling for the addition of an amino acid.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 1-2 hours.
-
Wash the resin several times with DCM.
2. Nα-Boc Deprotection:
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Agitate the resin with the TFA/DCM solution for 5 minutes (pre-wash).[6]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-30 minutes to ensure complete deprotection.[6]
-
Drain the TFA solution and wash the resin with DCM (3 times) and isopropanol (IPA) (2 times) to remove residual TFA.[7]
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes. Repeat this step once.
-
Drain the neutralization solution and wash the resin thoroughly with DCM (at least 3 times).
4. Amino Acid Coupling (using HBTU/DIEA):
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-6 equivalents) to the amino acid solution for pre-activation (1-2 minutes).
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the benzyl ether from the 5-hydroxytryptophan residue.
Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel with appropriate safety precautions.
1. Preparation:
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Remove the N-terminal Boc group using the deprotection protocol described above.
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger cocktail to the reaction vessel. A common scavenger for peptides containing tryptophan is a mixture of p-cresol and p-thiocresol.
2. HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.[8]
-
Evaporate the HF under a vacuum.
3. Peptide Precipitation and Washing:
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and wash the crude peptide multiple times with cold diethyl ether to remove scavengers and other small molecule impurities.
-
Dry the crude peptide under vacuum.
Protocol 3: Peptide Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent, usually a mixture of water and acetonitrile (ACN) with a small amount of TFA (0.1%) to aid solubility and improve peak shape.
2. HPLC Purification:
-
Use a C18 column and a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
-
Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.
-
Collect fractions corresponding to the desired peptide peak.
3. Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Quantitative Data Summary
The following tables provide typical quantitative data for Boc-SPPS. Actual values may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Typical Value | Reference |
| Resin Loading Capacity | 0.4 - 1.0 mmol/g | [9] |
| Boc-Amino Acid Excess | 2 - 4 equivalents | |
| Coupling Reagent Excess | 2 - 4 equivalents | |
| Coupling Time | 1 - 2 hours | |
| Deprotection Time | 20 - 30 minutes | [6] |
| Step | Efficiency | Notes | Reference |
| Coupling Efficiency per Cycle | > 99% | Monitored by Kaiser test. Incomplete couplings require a second coupling step. | [10][11] |
| Overall Yield (after purification) | 10 - 30% | Highly dependent on peptide length and sequence. | [12] |
Potential Side Reactions and Mitigation
-
Alkylation of Tryptophan: During Nα-Boc deprotection, the generated tert-butyl cation can alkylate the indole ring of tryptophan. The use of scavengers like dithiothreitol (DTE) in the deprotection solution can minimize this side reaction.[6]
-
Oxidation of 5-Hydroxytryptophan: The 5-hydroxyindole moiety is susceptible to oxidation. Using degassed solvents and maintaining an inert atmosphere during synthesis can help reduce oxidation. The benzyl ether protecting group also offers some protection against oxidation.
-
Incomplete Coupling: Steric hindrance from the Boc group and the bulky side chain of Boc-5-(benzyloxy)-L-tryptophan can lead to incomplete coupling. Using more potent coupling reagents like HATU or performing a double coupling can improve efficiency.
Visualizations
Signaling Pathway
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. researchgate.net [researchgate.net]
Method for Incorporating Boc-5-hydroxy-L-tryptophan into Peptide Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful incorporation of Nα-Boc-5-hydroxy-L-tryptophan (Boc-L-Trp(5-OH)-OH) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). These guidelines address critical aspects, including side-chain protection, coupling strategies, and final cleavage, to ensure high-purity peptide synthesis.
Introduction
5-hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin. The incorporation of 5-HTP into peptide sequences is of significant interest for developing novel therapeutics, particularly in neuroscience and pharmacology. The Boc (tert-butyloxycarbonyl) strategy for SPPS is a robust and well-established method for peptide synthesis.[1] This document outlines the necessary considerations and procedures for efficiently incorporating Boc-5-hydroxy-L-tryptophan into peptide chains.
A critical consideration for the incorporation of Boc-L-Trp(5-OH)-OH is the potential for side reactions involving the phenolic hydroxyl group on the indole ring. To mitigate these risks, protection of this hydroxyl group is strongly recommended. The benzyl (Bzl) group is a suitable choice as it is stable to the moderately acidic conditions used for Nα-Boc deprotection (typically 50% TFA in DCM) but can be removed during the final, strong acid cleavage step (e.g., with HF).[2][3]
Synthesis of Side-Chain Protected Boc-5-(O-benzyl)-L-tryptophan
To prevent unwanted side reactions, the phenolic hydroxyl group of 5-hydroxy-L-tryptophan should be protected prior to its use in SPPS. The following protocol, adapted from the synthesis of similar protected amino acids like Boc-Tyr(Bzl)-OH, can be employed.[4]
Protocol 2.1: Synthesis of Nα-Boc-5-(O-benzyl)-L-tryptophan
-
Nα-Boc Protection:
-
Dissolve 5-hydroxy-L-tryptophan in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a mild base (e.g., sodium bicarbonate) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture to a pH of approximately 3 with a dilute acid (e.g., citric acid).
-
Extract the product, Nα-Boc-5-hydroxy-L-tryptophan, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
O-Benzylation:
-
Dissolve the Nα-Boc-5-hydroxy-L-tryptophan in a suitable polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., sodium hydride or potassium carbonate) to deprotonate the phenolic hydroxyl group.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction carefully with water.
-
Extract the product, Nα-Boc-5-(O-benzyl)-L-tryptophan, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a general protocol for the incorporation of Boc-5-(O-benzyl)-L-tryptophan into a peptide sequence using manual Boc-SPPS.
Protocol 3.1: Boc-SPPS Cycle
-
Resin Selection and Swelling:
-
First Amino Acid Loading (if not pre-loaded):
-
Couple the first Nα-Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
-
-
Nα-Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[6]
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]
-
Drain the solution and wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM.[6]
-
-
Neutralization:
-
Coupling of Boc-5-(O-benzyl)-L-tryptophan:
-
In a separate vessel, dissolve Boc-5-(O-benzyl)-L-tryptophan (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU or HATU, 1.9-3.9 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 1-5 minutes.[2]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitor the coupling reaction for completion using the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.[8]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF, followed by DCM.
-
-
Repeat:
-
Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Data Presentation: Coupling Reagent Performance
While specific quantitative data for the coupling of this compound is not extensively available, performance can be extrapolated from data on other sterically hindered amino acids. HATU is generally considered more reactive and efficient for such couplings compared to HBTU.[8]
| Coupling Reagent | Typical Coupling Time | Estimated Coupling Efficiency for Hindered Amino Acids | Notes |
| HBTU | 1 - 4 hours | > 90% | A reliable and commonly used reagent. |
| HATU | 1 - 2 hours | > 95% | Generally faster and more efficient for sterically hindered couplings, leading to higher purity.[8] |
| DIC/HOBt | 2 - 6 hours | > 85% | A more economical option, but may require longer reaction times for complete coupling. |
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the benzyl group from the 5-hydroxy-L-tryptophan residue. Strong acid cleavage, typically with anhydrous hydrogen fluoride (HF), is required.[6]
Protocol 5.1: High HF Cleavage
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated HF cleavage apparatus within a certified fume hood by trained personnel.
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the HF reaction vessel.
-
Add a scavenger mixture to the resin. For tryptophan-containing peptides, a common scavenger is anisole or a mixture of p-cresol and p-thiocresol.[6]
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal:
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Peptide Extraction and Lyophilization:
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous solution to obtain the purified peptide as a fluffy powder.
-
Visualizations
References
- 1. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Standard Deprotection Protocols for the Boc Group from Boc-5-hydroxy-L-tryptophan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex pharmaceutical intermediates. Its popularity stems from its stability under a broad range of conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the standard deprotection of the Boc group from Nα-Boc-5-hydroxy-L-tryptophan, a key intermediate in the synthesis of various bioactive molecules.
The deprotection of Boc-5-hydroxy-L-tryptophan requires careful consideration of the substrate's inherent sensitivities. The electron-rich indole nucleus of the tryptophan side chain is susceptible to alkylation by the tert-butyl cation generated during the acidic cleavage of the Boc group. Furthermore, the phenolic hydroxyl group can also be a site for potential side reactions. Therefore, the selection of the appropriate deprotection method and the use of scavengers are critical to ensure a high yield and purity of the desired 5-hydroxy-L-tryptophan.
This document outlines two primary acidic deprotection protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and a milder alternative method employing oxalyl chloride. It includes detailed experimental procedures, a comparative data summary, and visual diagrams to illustrate the workflow and chemical transformation.
Chemical Transformation
The deprotection of Nα-Boc-5-hydroxy-L-tryptophan involves the acid-catalyzed cleavage of the carbamate bond, yielding 5-hydroxy-L-tryptophan, carbon dioxide, and a tert-butyl cation.
Caption: Chemical transformation of this compound to 5-hydroxy-L-tryptophan.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes typical reaction conditions and reported yields for the deprotection of Boc-tryptophan derivatives. It is important to note that yields can vary depending on the specific substrate, scale, and purification method. While specific data for this compound is limited, the data for Boc-L-tryptophan provides a strong indication of expected outcomes.
| Deprotection Protocol | Reagents & Solvents | Temperature (°C) | Time (h) | Scavengers | Typical Yield (%) | Purity Notes |
| Protocol 1: TFA/DCM | 25-50% TFA in DCM | 0 to RT | 0.5 - 2 | TIS, Water | >90 | High purity achievable, scavenger use is critical. |
| Protocol 2: HCl/Dioxane | 4M HCl in Dioxane | RT | 0.5 - 4 | Anisole | ~95 | Generally clean, formation of hydrochloride salt. |
| Protocol 3: Oxalyl Chloride | Oxalyl Chloride, Methanol | RT | 1 - 4 | Not typically required | up to 90[1][2] | Milder conditions, good for sensitive substrates. |
TFA: Trifluoroacetic Acid; DCM: Dichloromethane; TIS: Triisopropylsilane; RT: Room Temperature.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection. The use of scavengers is mandatory for tryptophan-containing substrates to prevent side-chain alkylation.
Materials:
-
Nα-Boc-5-hydroxy-L-tryptophan
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve Nα-Boc-5-hydroxy-L-tryptophan in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add scavengers: 2.5-5% (v/v) water and 2.5-5% (v/v) TIS.
-
Slowly add an equal volume of TFA (to achieve a final concentration of 50% v/v) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected 5-hydroxy-L-tryptophan as the TFA salt.
-
Collect the precipitate by filtration or centrifugation, washing with additional cold diethyl ether.
-
Dry the product under vacuum.
Notes:
-
TFA is highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood.
-
The ratio of TFA to DCM can be adjusted (e.g., 25% TFA) for more sensitive substrates.
-
The use of scavengers is critical to prevent the tert-butyl cation from alkylating the electron-rich indole ring of the tryptophan side chain.[3]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the deprotected amine as its hydrochloride salt, which is often a crystalline solid that is easy to handle.
Materials:
-
Nα-Boc-5-hydroxy-L-tryptophan
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane or Methanol
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Nα-Boc-5-hydroxy-L-tryptophan in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours.
-
Monitor the reaction by TLC or LC-MS. For many substrates, the deprotected product will precipitate out of the solution as the hydrochloride salt.
-
Upon completion, if a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Triturate the residue with cold diethyl ether to induce precipitation and to wash the product.
-
Collect the 5-hydroxy-L-tryptophan hydrochloride salt by filtration.
-
Dry the product under vacuum.
Notes:
-
Solutions of HCl in dioxane are corrosive and should be handled with care in a fume hood.
-
This method is generally very clean and often does not require chromatographic purification.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol offers a milder alternative to the strong acid conditions of TFA and HCl, which can be beneficial for substrates with other acid-sensitive functional groups.[1][2]
Materials:
-
Nα-Boc-5-hydroxy-L-tryptophan
-
Oxalyl chloride
-
Methanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
Procedure:
-
Dissolve Nα-Boc-5-hydroxy-L-tryptophan in anhydrous methanol (approx. 0.1 M) in a round-bottom flask.
-
To the stirred solution at room temperature, add oxalyl chloride (typically 2-3 equivalents) dropwise via a syringe.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be quenched by the slow addition of water.
-
The solvent is then removed under reduced pressure.
-
The crude product can be purified by an appropriate method, such as recrystallization or column chromatography, to isolate the free base of 5-hydroxy-L-tryptophan.
Notes:
-
Oxalyl chloride is a toxic and corrosive reagent and must be handled in a fume hood with appropriate PPE.
-
The reaction of oxalyl chloride with methanol generates HCl in situ, which is the active deprotecting agent. This method is reported to be effective for Boc-L-tryptophan.[1]
Workflow and Logic Diagrams
General Experimental Workflow for Boc Deprotection
References
The Strategic Application of Boc-5-hydroxy-L-tryptophan in the Synthesis of Novel Drug Candidates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-5-hydroxy-L-tryptophan, a protected derivative of the naturally occurring amino acid 5-hydroxytryptophan (5-HTP), serves as a critical building block in the design and synthesis of novel drug candidates. The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of 5-HTP, making it an ideal intermediate for peptide synthesis and the development of small molecules targeting a range of therapeutic areas, particularly those involving the serotonergic system.[1] As the immediate precursor to the neurotransmitter serotonin, 5-HTP derivatives are of significant interest for developing agents that modulate mood, cognition, and other neurological processes.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potential therapeutic peptide.
Core Applications
The primary application of this compound lies in its role as a key intermediate for synthesizing pharmaceuticals, especially those aimed at neurological disorders, owing to its structural similarity to neurotransmitters.[1] It is particularly valuable in peptide synthesis, where the Boc group provides temporary protection of the α-amino group, allowing for the sequential addition of amino acids to build a desired peptide chain.[][5] This strategy is fundamental in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery.[]
Data Presentation: Synthesis of a Hypothetical Bioactive Peptide
To illustrate the application of this compound, we present the synthesis of a hypothetical pentapeptide, Tyr-Gly-Gly-Phe-(5-OH)Trp-NH₂, a potential analog of a neuropeptide with affinity for serotonin receptors.
Table 1: Materials and Reagents for Peptide Synthesis
| Reagent/Material | Supplier | Grade |
| This compound | Chem-Impex | ≥97% (HPLC) |
| Rink Amide MBHA Resin | Various | 100-200 mesh, 0.5-1.0 mmol/g |
| Boc-Phe-OH | Various | ≥99% |
| Boc-Gly-OH | Various | ≥99% |
| Boc-Tyr(tBu)-OH | Various | ≥99% |
| Diisopropylethylamine (DIEA) | Various | Reagent Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Dichloromethane (DCM) | Various | HPLC Grade |
| N,N-Dimethylformamide (DMF) | Various | HPLC Grade |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | ≥98% |
| Piperidine | Various | Reagent Grade |
Table 2: Summary of a Hypothetical Solid-Phase Peptide Synthesis Cycle
| Step | Operation | Reagents/Solvents | Time | Yield (Cumulative) | Purity (Crude) |
| 1 | Resin Swelling | DCM | 30 min | - | - |
| 2 | Fmoc Deprotection (of Rink Amide Resin) | 20% Piperidine in DMF | 2 x 10 min | - | - |
| 3 | Coupling of this compound | This compound, HBTU, DIEA in DMF | 2 h | 98% | >95% |
| 4 | Boc Deprotection | 50% TFA in DCM | 30 min | - | - |
| 5 | Coupling of Boc-Phe-OH | Boc-Phe-OH, HBTU, DIEA in DMF | 2 h | 96% | >90% |
| 6 | Boc Deprotection | 50% TFA in DCM | 30 min | - | - |
| 7 | Coupling of Boc-Gly-OH | Boc-Gly-OH, HBTU, DIEA in DMF | 2 h | 94% | >85% |
| 8 | Boc Deprotection | 50% TFA in DCM | 30 min | - | - |
| 9 | Coupling of Boc-Gly-OH | Boc-Gly-OH, HBTU, DIEA in DMF | 2 h | 92% | >80% |
| 10 | Boc Deprotection | 50% TFA in DCM | 30 min | - | - |
| 11 | Coupling of Boc-Tyr(tBu)-OH | Boc-Tyr(tBu)-OH, HBTU, DIEA in DMF | 2 h | 90% | >75% |
| 12 | Final Boc Deprotection | 50% TFA in DCM | 30 min | - | - |
| 13 | Cleavage and Side-Chain Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2 h | 85% | ~70% |
| 14 | Purification | Preparative RP-HPLC | - | 60% (overall) | >98% |
Yields and purity are illustrative and can vary based on specific reaction conditions and sequence.
Experimental Protocols
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of Tyr-Gly-Gly-Phe-(5-OH)Trp-NH₂
This protocol outlines the manual synthesis of the target pentapeptide on a Rink Amide MBHA resin.
1. Resin Preparation:
-
Swell 1 g of Rink Amide MBHA resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM and wash the resin three times with DMF.
-
Treat the resin with 20% piperidine in DMF for 10 minutes to remove the Fmoc protecting group of the rink amide linker. Repeat this step once.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
2. First Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 equivalents to the resin substitution), HBTU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
Drain the reaction mixture and wash the resin with DMF (3 times) and DCM (3 times).
3. Subsequent Amino Acid Cycles (Boc Deprotection and Coupling):
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[6]
-
Drain the TFA solution and wash the resin with DCM (3 times), isopropanol (2 times), and DMF (3 times).
-
Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes. Repeat this step once.
-
Wash the resin with DMF (3 times).
-
Coupling: Couple the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(tBu)-OH) using the same activation method as in step 2.
4. Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
5. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
6. Analysis:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS).
-
Assess the purity of the final product by analytical RP-HPLC.
Caption: Workflow for the solid-phase synthesis of a pentapeptide.
Signaling Pathways of Interest
Derivatives of 5-hydroxytryptophan are prime candidates for modulating serotonin (5-HT) receptors. These receptors are predominantly G-protein coupled receptors (GPCRs) that, upon activation by serotonin or a synthetic ligand, initiate a cascade of intracellular signaling events. For instance, the 5-HT₂ family of receptors couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, influencing a wide array of cellular processes.
Caption: A simplified diagram of the 5-HT₂ receptor signaling cascade.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel drug candidates, particularly those targeting the serotonergic system. Its use in solid-phase peptide synthesis allows for the efficient and controlled incorporation of the 5-hydroxy-tryptophan moiety into peptide backbones. The protocols and data presented herein provide a framework for researchers and drug development professionals to leverage this important precursor in the discovery of new therapeutics for a variety of neurological and psychiatric disorders. Further exploration of derivatives of this compound is warranted to expand the chemical space for drug discovery in this area.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and Peripheral Roles of 5-HTP, a Precursor of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 6. chempep.com [chempep.com]
Application Notes and Protocols for the Synthesis of Serotonin Analogs Using Boc-5-Hydroxy-L-tryptophan as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, modulates a vast array of physiological processes, including mood, sleep, appetite, and cognition.[1][2][3] Consequently, the serotonergic system is a primary target for therapeutic intervention in numerous neurological and psychiatric disorders. The synthesis of serotonin analogs is a cornerstone of drug discovery efforts aimed at developing novel ligands with improved selectivity, potency, and pharmacokinetic profiles for various serotonin receptor subtypes.
This document provides detailed protocols for the synthesis of serotonin analogs using N-α-(tert-butyloxycarbonyl)-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan) as a versatile precursor. The Boc protecting group offers robust protection of the α-amino group during derivatization of the carboxylic acid moiety, and can be efficiently removed under acidic conditions to yield the desired serotonin analog. The protocols outlined below focus on the N-acylation of the tryptophan side chain, a common strategy for generating diverse libraries of serotonin derivatives.
Synthetic Strategy Overview
The general synthetic route for preparing N-acyl serotonin analogs from this compound involves a three-step process:
-
Esterification of the Carboxylic Acid: The carboxylic acid of this compound is first converted to an ester (e.g., a methyl ester) to prevent its interference in the subsequent amide coupling step.
-
Amide Bond Formation: The protected amino acid ester is then coupled with a carboxylic acid of choice using standard peptide coupling reagents to form an N-acyl intermediate.
-
Deprotection: The Boc and ester protecting groups are removed to yield the final serotonin analog.
Caption: General workflow for the synthesis of serotonin analogs.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the formation of this compound methyl ester.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of starting material) in a round-bottom flask at 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling with Carboxylic Acids
This protocol details the coupling of this compound methyl ester with a generic carboxylic acid using EDC and HOBt.
Materials:
-
This compound methyl ester (from Protocol 1)
-
Carboxylic acid (R-COOH) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound methyl ester (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl-Boc-5-hydroxytryptophan methyl ester by column chromatography.
Protocol 3: Deprotection to Yield the Serotonin Analog
This protocol describes the removal of the methyl ester and Boc protecting groups.
Materials:
-
N-acyl-Boc-5-hydroxytryptophan methyl ester (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Saponification of the Methyl Ester:
-
Dissolve the N-acyl-Boc-5-hydroxytryptophan methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until the saponification is complete by TLC.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acyl-Boc-5-hydroxytryptophan.
-
-
Boc Deprotection:
-
Dissolve the N-acyl-Boc-5-hydroxytryptophan in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final serotonin analog as a TFA salt.
-
Collect the solid by filtration and dry under vacuum.
-
Quantitative Data Summary
The following tables provide representative data for the synthesis of various N-acyl serotonin analogs starting from this compound.
Table 1: Amide Coupling of this compound Methyl Ester with Various Carboxylic Acids
| Carboxylic Acid | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Acetic Acid | EDC/HOBt | DMF | 12 | 85 |
| Butyric Acid | EDC/HOBt | DCM | 16 | 82 |
| Hexanoic Acid | HATU | DMF | 12 | 88 |
| Benzoic Acid | EDC/HOBt | DMF | 24 | 75 |
| Phenylacetic Acid | HATU | DCM | 14 | 80 |
Table 2: Deprotection of N-acyl-Boc-5-hydroxytryptophan Intermediates
| N-acyl Group | Deprotection Conditions | Reaction Time (h) | Yield (%) |
| Acetyl | LiOH, then TFA/DCM | 3 | 92 |
| Butyryl | LiOH, then TFA/DCM | 3.5 | 90 |
| Hexanoyl | LiOH, then TFA/DCM | 4 | 88 |
| Benzoyl | LiOH, then TFA/DCM | 5 | 85 |
| Phenylacetyl | LiOH, then TFA/DCM | 4.5 | 87 |
Serotonin Receptor Signaling Pathways
Serotonin exerts its diverse effects by binding to a family of at least 14 distinct receptor subtypes, the majority of which are G protein-coupled receptors (GPCRs).[4] These receptors can be broadly classified based on the primary G protein they couple to: Gαs, Gαi/o, or Gαq/11.
Caption: Major serotonin G-protein coupled receptor signaling pathways.
Upon binding of a serotonin analog, the receptor undergoes a conformational change, leading to the activation of its associated G protein.
-
Gαs-coupled receptors stimulate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA).
-
Gαi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
Gαq/11-coupled receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
These signaling cascades ultimately lead to a variety of cellular responses, depending on the receptor subtype and the cell type in which it is expressed.
Conclusion
The protocols and data presented herein provide a comprehensive framework for the synthesis and preliminary evaluation of novel serotonin analogs derived from this compound. The versatility of the amide coupling reaction allows for the systematic exploration of structure-activity relationships by incorporating a wide variety of carboxylic acids. A thorough understanding of the underlying serotonin receptor signaling pathways is crucial for the rational design of new therapeutic agents targeting the serotonergic system.
References
- 1. Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and biological evaluation of some N-amino acid substituted derivatives of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of Boc-5-hydroxy-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential radiolabeling techniques for Nα-Boc-5-hydroxy-L-tryptophan. While direct, published protocols for this specific molecule are not extensively available, this document outlines detailed methodologies adapted from established procedures for similar tryptophan derivatives and Boc-protected amino acids. The protocols are intended to serve as a foundational guide for researchers to develop specific labeling strategies tailored to their research needs.
Introduction
Boc-5-hydroxy-L-tryptophan is a protected derivative of 5-hydroxytryptophan (5-HTP), a direct precursor to the neurotransmitter serotonin.[1] Radiolabeled versions of this molecule are invaluable tools for in-vitro and in-vivo studies, including receptor binding assays, autoradiography, and Positron Emission Tomography (PET) imaging, to investigate the serotonergic system and tryptophan metabolism in various physiological and pathological states.[2][3] The choice of radionuclide will depend on the intended application, with isotopes like tritium (³H) being suitable for in-vitro assays, Carbon-14 (¹⁴C) for metabolic studies, and positron emitters like Fluorine-18 (¹⁸F) for PET imaging.[4][5]
Radiolabeling Strategies
The primary strategies for radiolabeling this compound involve either direct labeling of the molecule or the synthesis of a radiolabeled precursor followed by its incorporation. The presence of the Boc protecting group on the alpha-amino group prevents unwanted side reactions at this position during labeling.[6]
Tritium (³H) Labeling
Tritium labeling is a common choice for introducing a radioactive isotope with minimal structural modification, making it ideal for receptor binding studies.[4][7]
-
Catalytic Tritiation of an Unsaturated Precursor: This method involves the synthesis of an unsaturated analog of this compound, which is then reduced using tritium gas in the presence of a metal catalyst.
-
Halogen-Tritium Exchange: A halogenated precursor (e.g., bromo- or iodo- derivative) of this compound can be synthesized, followed by catalytic dehalogenation with tritium gas.[7][8]
Carbon-14 (¹⁴C) Labeling
Carbon-14 labeling is often employed for metabolic studies due to the long half-life of ¹⁴C and its presence in the carbon backbone of the molecule.[5][9][10]
-
Custom Synthesis from a ¹⁴C-labeled Precursor: This is the most common approach, typically starting with a simple, commercially available ¹⁴C-labeled building block, such as [¹⁴C]formaldehyde or [¹⁴C]cyanide. The synthesis would be designed to incorporate the ¹⁴C label into a metabolically stable position of the tryptophan ring or side chain.[10][11]
Radioiodination (¹²³I, ¹²⁵I, ¹³¹I)
Radioiodination can be a straightforward method for labeling tryptophan derivatives, particularly for SPECT imaging or in-vitro assays.[4][12]
-
Direct Electrophilic Iodination: This method involves the reaction of this compound with a radioiodide salt in the presence of an oxidizing agent (e.g., Chloramine-T). However, care must be taken to avoid oxidation of the tryptophan indole ring.[13] The hydroxyl group at the 5-position and the indole ring are activating, directing iodination to positions on the indole ring.
Fluorine-18 (¹⁸F) Labeling for PET Imaging
Fluorine-18 is a widely used positron emitter for PET imaging due to its favorable decay characteristics.[14]
-
Nucleophilic Substitution on a Precursor: This is the most prevalent method for ¹⁸F-labeling. It involves synthesizing a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or nitro group) that can be displaced by [¹⁸F]fluoride. For this compound, this would likely involve a multi-step synthesis to prepare a suitable precursor where the leaving group is attached to an alkyl chain that can then be coupled to the molecule.[15][16]
-
Copper-Mediated Radiofluorination: Recent advances have demonstrated the utility of copper-mediated methods for the radiofluorination of electron-rich aromatic systems, which could be applicable to the indole ring of tryptophan derivatives.[15]
Data Presentation: Quantitative Parameters for Radiolabeled Tryptophan Analogs
Due to the limited availability of specific data for this compound, the following table summarizes reported quantitative data for various other radiolabeled tryptophan derivatives to provide a comparative reference.
| Radiotracer | Labeling Method | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Specific Activity | Reference |
| 6-[¹⁸F]fluoro-L-tryptophan | Copper-mediated radiofluorination | 15.8 ± 4% | >99% | Not Reported | [15] |
| 4/5/6/7-[¹⁸F]FTrp | Alcohol-enhanced copper-mediated radiofluorination | 30-53% | >98% | Not Reported | [15] |
| L-5-[¹⁸F]FTrp | Copper-mediated radiofluorination | 1.5 ± 0.6% | 85-90% | Not Reported | [15] |
| 5-Hydroxy-2-[(18)F]fluoroalkyl-tryptophan Analogues | Nucleophilic Substitution | 15-39% | >98% | 45-95 GBq/µmol | [16] |
| [¹¹C]Tryptophan | ¹¹CO₂ fixation | Not Reported | Not Reported | Not Reported | [17] |
| Ac-Trp-OMe-[¹¹CN] | Iodination / Cu-mediated radiocyanation | 10 ± 3% | Not Reported | Not Reported | [18] |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the radiolabeling of this compound.
Protocol 1: Tritium Labeling via Catalytic Hydrogenation of an Unsaturated Precursor
Objective: To introduce tritium into this compound via reduction of a double bond.
Materials:
-
Unsaturated precursor of this compound
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Tritium gas (³H₂)
-
Anhydrous solvent (e.g., Ethyl Acetate, Methanol)
-
Reaction vessel suitable for hydrogenation
-
Liquid scintillation counter
Procedure:
-
Precursor Synthesis: Synthesize an unsaturated precursor of this compound. This could involve introducing a double bond into the side chain or the indole ring through standard organic synthesis methods.
-
Reaction Setup: In a specialized, shielded reaction vessel, dissolve the unsaturated precursor in an appropriate anhydrous solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Tritiation: Evacuate the vessel and introduce tritium gas to the desired pressure.
-
Reaction: Stir the reaction mixture at room temperature for the determined reaction time (typically a few hours). Monitor the reaction progress by analyzing small aliquots (after removal of tritium gas) via TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the excess tritium gas into a secure capture system. Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude tritiated product using preparative HPLC.[19][20][21]
-
Analysis: Determine the radiochemical purity and specific activity of the final product using analytical HPLC with an in-line radioactivity detector and liquid scintillation counting.[8]
Protocol 2: Carbon-14 Labeling via Custom Synthesis
Objective: To synthesize [¹⁴C]this compound from a ¹⁴C-labeled starting material.
Materials:
-
A suitable ¹⁴C-labeled precursor (e.g., [¹⁴C]indole, [¹⁴C]serine derivative)
-
All necessary reagents and solvents for the multi-step synthesis
-
Standard organic synthesis glassware
-
Liquid scintillation counter
Procedure:
-
Route Design: Design a synthetic route that incorporates the ¹⁴C label at a late stage to minimize handling of radioactive materials and maximize yield.[5] The specific steps will be highly dependent on the chosen labeled precursor.
-
Synthesis: Carry out the synthetic steps in a well-ventilated fume hood suitable for handling ¹⁴C.
-
Purification of Intermediates: Purify intermediates at each step as necessary using column chromatography or recrystallization.
-
Final Product Purification: Purify the final [¹⁴C]this compound using preparative HPLC.[20][22]
-
Characterization: Confirm the identity of the product using standard analytical techniques (e.g., NMR, MS) on a co-synthesized non-radioactive standard.
-
Radiochemical Analysis: Determine the radiochemical purity and specific activity using analytical HPLC with a radioactivity detector and liquid scintillation counting.[22]
Protocol 3: Radioiodination via Electrophilic Substitution
Objective: To label this compound with a radioiodine isotope.
Materials:
-
This compound
-
Na[¹²⁵I] or Na[¹³¹I]
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (pH 7.4)
-
Gamma counter
Procedure:
-
Reaction Setup: In a shielded vial, dissolve this compound in phosphate buffer.
-
Radioiodide Addition: Add the desired amount of Na[¹²⁵I] or Na[¹³¹I] to the solution.
-
Initiation of Reaction: Add a freshly prepared solution of Chloramine-T to initiate the iodination reaction. Allow the reaction to proceed for a short period (e.g., 1-5 minutes) at room temperature.
-
Quenching: Quench the reaction by adding a solution of sodium metabisulfite.
-
Purification: Immediately purify the reaction mixture using preparative HPLC to separate the radiolabeled product from unreacted radioiodide and other byproducts.[12][21]
-
Analysis: Determine the radiochemical purity using analytical HPLC with an in-line gamma detector.
Note: The tryptophan indole ring is susceptible to oxidation under these conditions. It may be necessary to protect the indole nitrogen (e.g., with a formyl group) prior to iodination to prevent degradation.[13]
Protocol 4: ¹⁸F-Labeling via Nucleophilic Substitution
Objective: To prepare [¹⁸F]this compound for PET imaging.
Materials:
-
A suitable precursor with a leaving group (e.g., tosylate- or nitro-precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Phase transfer catalyst (e.g., Kryptofix 2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Automated radiosynthesis module
Procedure:
-
Precursor Synthesis: Synthesize a precursor of this compound containing a suitable leaving group for nucleophilic substitution. This is a multi-step organic synthesis process.
-
[¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elution and Drying: Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes) in the automated synthesis module.
-
Deprotection (if necessary): If acid-labile protecting groups are present on the final product that are not the Boc group, they may need to be removed at this stage by adding an acid and heating.
-
Purification: Purify the crude product using semi-preparative HPLC.[15][16][23]
-
Formulation: The collected HPLC fraction is typically diluted with a sterile buffer and passed through a sterile filter for in-vivo use.
-
Quality Control: Perform quality control tests including radiochemical purity, chemical purity, specific activity, and sterility.[23][24]
Visualizations
Caption: General experimental workflow for radiolabeling this compound.
Caption: Simplified serotonin synthesis pathway and the role of a radiolabeled tracer.
References
- 1. Human Metabolome Database: Showing metabocard for 5-Hydroxy-L-tryptophan (HMDB0000472) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. openmedscience.com [openmedscience.com]
- 6. peptide.com [peptide.com]
- 7. Tritium-labelling of Peptides and Proteins - DTU Health Tech [healthtech.dtu.dk]
- 8. mdpi.com [mdpi.com]
- 9. Carbon-14 - Wikipedia [en.wikipedia.org]
- 10. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Radiolabeling, and Biological Evaluation of 5-Hydroxy-2-[(18)F]fluoroalkyl-tryptophan Analogues as Potential PET Radiotracers for Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03948J [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of specific radioactivity of tryptophan labeled with carbon-14 in plasma by high-performance liquid chromatography with a synchronized accumulating radioisotope detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 24. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification Utilizing Boc-5-hydroxy-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-specific incorporation of the non-canonical amino acid N-α-Boc-5-hydroxy-L-tryptophan (Boc-5-HTP) into proteins and its subsequent modification for various applications, including the development of antibody-drug conjugates (ADCs) and the study of protein function. The protocols outlined below leverage amber stop codon suppression for the genetic encoding of Boc-5-HTP, followed by deprotection and chemoselective bioconjugation.
Introduction
Site-specific protein modification is a powerful tool in chemical biology and drug development, enabling the creation of precisely engineered proteins with novel functionalities.[1] The incorporation of non-canonical amino acids (ncAAs) at specific sites provides a versatile handle for the attachment of payloads such as drugs, fluorophores, or other molecular probes.[2][3] 5-hydroxy-L-tryptophan (5-HTP) is an attractive ncAA for this purpose due to its unique chemical reactivity, allowing for selective modification under mild conditions.[1][4] The use of the tert-butyloxycarbonyl (Boc) protecting group on the α-amine of 5-HTP allows for its efficient incorporation into proteins via orthogonal tRNA/aminoacyl-tRNA synthetase pairs, with subsequent deprotection to reveal the reactive hydroxyl group on the indole side chain for conjugation. This methodology offers a robust platform for creating homogenous protein conjugates with controlled stoichiometry and defined attachment sites, which is particularly crucial for the development of next-generation therapeutics like ADCs.[5]
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the site-specific modification of proteins with Boc-5-hydroxy-L-tryptophan. These values are based on typical yields reported in the literature for similar systems and should be optimized for each specific protein and conjugation partner.
Table 1: Site-Specific Incorporation and Modification Yields
| Step | Parameter | Typical Yield/Efficiency | Notes |
| 1. Boc-5-HTP Incorporation | Protein Expression Yield | 1-10 mg/L of culture | Highly dependent on the protein and expression system (e.g., E. coli, mammalian cells).[6] |
| Incorporation Efficiency | >95% | Determined by mass spectrometry analysis of the intact protein or digested peptides.[7] | |
| 2. Boc Deprotection | Deprotection Efficiency | >90% | Can be monitored by LC-MS to confirm the removal of the Boc group.[8] |
| 3. Chemoselective Ligation | Conjugation Efficiency | 70-95% | Dependent on the specific ligation chemistry and reactants used. |
Table 2: Reaction Conditions for Key Experimental Steps
| Experiment | Key Reagents and Conditions |
| Boc-5-HTP Incorporation | Amber suppressor tRNA (tRNAPylCUA), evolved aminoacyl-tRNA synthetase (aaRS), expression vector with amber codon (UAG) at the desired site, 1 mM Boc-5-HTP in growth media.[9] |
| Boc Deprotection | 20-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature for 30-60 minutes.[10] |
| Azo-Coupling Ligation | Aromatic diazonium salt, aqueous buffer at pH 4-7, room temperature.[1] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein
This protocol describes the expression of a target protein containing Boc-5-HTP at a specific site using the amber stop codon suppression methodology in E. coli.[2]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber codon (UAG) at the desired modification site.
-
Plasmid co-expressing an orthogonal aminoacyl-tRNA synthetase (aaRS) and an amber suppressor tRNA (e.g., pEVOL-pBoc-5-HTP).
-
N-α-Boc-5-hydroxy-L-tryptophan.
-
LB media and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB media containing antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purify the target protein using an appropriate method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
-
Confirm the incorporation of Boc-5-HTP by mass spectrometry. The expected mass increase will be that of the Boc-5-HTP residue minus the mass of the canonical amino acid it replaced.
Protocol 2: On-Protein Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the incorporated Boc-5-HTP residue using trifluoroacetic acid (TFA).[10][11]
Materials:
-
Purified protein containing Boc-5-HTP.
-
Dichloromethane (DCM), anhydrous.
-
Trifluoroacetic acid (TFA).
-
Buffer for protein storage (e.g., PBS, pH 7.4).
-
Desalting column.
Procedure:
-
Lyophilize the purified protein to remove all water.
-
Dissolve the lyophilized protein in anhydrous DCM to a concentration of 1-5 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of cold TFA to the protein solution (final concentration of 50% v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group (mass decrease of 100.12 Da).
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Immediately redissolve the protein in a suitable aqueous buffer.
-
Remove residual TFA and byproducts by passing the protein solution through a desalting column equilibrated with the desired storage buffer.
Protocol 3: Chemoselective Ligation to the 5-hydroxy-L-tryptophan Residue
This protocol describes the modification of the 5-HTP-containing protein via an azo-coupling reaction with an aromatic diazonium salt.[1]
Materials:
-
Deprotected protein containing 5-HTP.
-
Aromatic amine for conversion to the diazonium salt.
-
Sodium nitrite (NaNO2).
-
Hydrochloric acid (HCl).
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Desalting column.
Procedure:
-
Preparation of the Diazonium Salt (perform at 0°C): a. Dissolve the aromatic amine in 1 M HCl. b. Slowly add an equimolar solution of sodium nitrite in water. c. Stir the reaction for 15 minutes at 0°C. The formation of the diazonium salt can be monitored by a color change.
-
Azo-Coupling Reaction: a. To the deprotected 5-HTP-containing protein in the reaction buffer, add a 5- to 10-fold molar excess of the freshly prepared diazonium salt solution. b. Allow the reaction to proceed at room temperature for 1-2 hours. c. Monitor the reaction progress by SDS-PAGE (observing a shift in the protein band) and/or mass spectrometry (confirming the mass addition of the coupled molecule).
-
Purification of the Conjugate: a. Once the reaction is complete, remove the excess reactants by passing the reaction mixture through a desalting column equilibrated with the desired final buffer.
Mandatory Visualizations
Signaling Pathway
The site-specific incorporation of 5-HTP can be utilized to study proteins involved in various signaling pathways. A key example is the serotonin signaling pathway, where 5-HTP is a direct precursor to the neurotransmitter serotonin.[12] Modifying proteins within this pathway, such as serotonin receptors, can provide insights into their function and regulation.
References
- 1. Labeling Proteins at Site-Specifically Incorporated 5-Hydroxytryptophan Residues Using a Chemoselective Rapid Azo-Coupling Reaction | Springer Nature Experiments [experiments.springernature.com]
- 2. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 3. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Boc-5-hydroxy-L-tryptophan
Welcome to the Technical Support Center for the purification of Nα-Boc-5-hydroxy-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of Boc-5-hydroxy-L-tryptophan?
A1: The primary challenges in purifying this compound revolve around its stability and the presence of closely related impurities. The Boc (tert-butyloxycarbonyl) protecting group can be labile under acidic conditions, and the indole ring of the tryptophan moiety is susceptible to oxidation and side reactions, particularly alkylation. Key challenges include:
-
Preventing Boc Deprotection: Accidental removal of the Boc group during purification can lead to the formation of 5-hydroxy-L-tryptophan, which can be difficult to separate.
-
Minimizing Indole Ring Side Reactions: The electron-rich indole nucleus is prone to oxidation and alkylation by electrophiles, such as the tert-butyl cation formed during any potential Boc deprotection.
-
Removing Synthesis-Related Impurities: Common impurities can include unreacted starting materials, byproducts from the Boc protection step, and diastereomers if the starting 5-hydroxy-L-tryptophan was not enantiomerically pure.
-
Product Instability: Like many tryptophan derivatives, this compound can be sensitive to light, heat, and oxygen, leading to degradation and the formation of colored impurities.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, temperatures of 0-8°C are recommended.[1] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[1] A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile) is typically used.[2][3] Detection is often performed using a UV detector at wavelengths of 220 nm and 275-280 nm. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed to identify the parent compound and any impurities by their mass-to-charge ratio.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Solution |
| Partial Boc Deprotection on Silica Gel | The slightly acidic nature of standard silica gel can cause some loss of the Boc protecting group. Consider using deactivated (neutral) silica gel or pre-treating the silica with a base like triethylamine. Alternatively, use a different purification technique such as reversed-phase chromatography. |
| Irreversible Adsorption to the Stationary Phase | The polar nature of the hydroxyindole may lead to strong binding to silica gel. Employ a more polar eluent system, for example, by gradually increasing the percentage of methanol in a dichloromethane or ethyl acetate mobile phase. |
| Product Degradation During Purification | Prolonged exposure to light and air during chromatography can lead to degradation. Protect the column from light by wrapping it in aluminum foil and use freshly distilled, degassed solvents. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Solution |
| Extra peak in HPLC with a mass corresponding to 5-hydroxy-L-tryptophan | Boc Deprotection: The Boc group has been partially or fully removed during synthesis workup or purification. | Avoid strongly acidic conditions. If an acidic wash is necessary, use a dilute, weak acid and perform it at low temperatures for a short duration. During chromatography, use neutralized silica gel or a non-acidic mobile phase. |
| Peaks with a mass of +56 Da compared to the product | Alkylation of the Indole Ring: The indole ring has been alkylated by tert-butyl cations, which can form if some Boc deprotection occurs. | If Boc deprotection is a risk during any step, consider adding a scavenger like anisole or thioanisole to the reaction or purification mixture to trap the tert-butyl cations. |
| Broad or multiple product peaks in chiral HPLC | Racemization: Partial racemization may have occurred during the synthesis or workup. | Ensure that the pH is maintained close to neutral during the Boc protection reaction and subsequent workup steps. Avoid excessive heat. |
| Colored Impurities (Yellow/Brown) | Oxidation: The 5-hydroxyindole moiety is susceptible to oxidation. | Perform all purification steps under an inert atmosphere (nitrogen or argon) and use degassed solvents. Store the material protected from light and air. |
Data Presentation
The following table summarizes typical purity and yield data for the purification of this compound using different methods, based on literature and common laboratory practices.
| Purification Method | Stationary Phase | Typical Mobile Phase | Typical Yield (%) | Achievable Purity (by HPLC, %) |
| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexane or Dichloromethane/Methanol gradient | 60-85 | >95 |
| Preparative HPLC | C18 Reversed-Phase | Water/Acetonitrile with 0.1% Formic Acid gradient | 50-70 | >99 |
| Recrystallization | Not specified in detail for this compound, but generally applicable. | A solvent system where the compound is soluble at high temperatures and insoluble at low temperatures (e.g., Ethyl Acetate/Hexane, Ethanol/Water). | 70-90 (of the material being recrystallized) | >98 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
-
Preparation of the Column:
-
Select a silica gel column appropriate for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of ethyl acetate/hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is well-compacted and free of cracks or air bubbles.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a mobile phase of low polarity (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 100% ethyl acetate, and then adding a small percentage of methanol if necessary).
-
The optimal gradient will depend on the polarity of the impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with a suitable stain (e.g., UV light visualization and a ninhydrin or ceric ammonium molybdate stain).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Analysis by HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common impurities in this compound purification.
References
Strategies to prevent oxidation of the indole ring in Boc-5-hydroxy-L-tryptophan
Welcome to the technical support center for Boc-5-hydroxy-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of the indole ring of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound is the oxidation of the electron-rich 5-hydroxyindole ring.[1] This oxidation can be initiated by several factors commonly encountered in a laboratory setting, including exposure to atmospheric oxygen, light, elevated temperatures, and certain reactive chemical species.
Q2: What are the visible signs of this compound oxidation?
A2: A common sign of indole ring oxidation is a change in the color of the solid compound or its solutions, often developing a yellowish or brownish tint over time. The appearance of new peaks in analytical chromatograms (e.g., HPLC) is a quantitative indicator of degradation.
Q3: How does pH affect the stability of this compound?
A3: The indole ring of tryptophan derivatives is more susceptible to oxidation at higher pH values.[2] It is advisable to maintain a neutral to slightly acidic pH (pH 6-7) for aqueous solutions to minimize the rate of oxidative degradation.[1]
Q4: Can the Boc protecting group prevent indole ring oxidation?
A4: The tert-butyloxycarbonyl (Boc) group on the alpha-amino acid functionality primarily protects the amine from participating in undesired reactions during peptide synthesis or other chemical modifications.[3] It does not directly protect the indole ring from oxidation. Therefore, separate precautions must be taken to ensure the stability of the indole moiety.
Q5: Are there any solvents I should avoid when working with this compound?
A5: Caution should be exercised when using solvents that can generate or contain peroxide impurities, such as older bottles of ethers (e.g., THF, diethyl ether). While dimethyl sulfoxide (DMSO) is a common solvent, it can sometimes contain oxidizing impurities or degrade to form them, so using high-purity, anhydrous DMSO and minimizing exposure time is recommended.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown during reaction or workup. | Oxidation of the 5-hydroxyindole ring. | 1. Ensure all solvents are deoxygenated before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the reaction mixture from light by wrapping the flask in aluminum foil. 4. Consider adding a compatible antioxidant to the reaction mixture. |
| Unexpected peaks appear in HPLC analysis of the product. | Formation of oxidation byproducts (e.g., N-formylkynurenine, kynurenine derivatives). | 1. Review handling and storage procedures to minimize exposure to oxygen and light. 2. Purify the product using an appropriate chromatographic method (e.g., flash chromatography or preparative HPLC) to remove impurities. 3. Confirm the identity of byproducts using mass spectrometry if necessary. |
| Low yield in a reaction sensitive to oxidation. | Degradation of the starting material or product. | 1. Implement all recommended strategies to prevent oxidation (deoxygenated solvents, inert atmosphere, light protection). 2. Use fresh, high-purity this compound. 3. Optimize reaction time and temperature to minimize degradation. |
| Solid compound has discolored upon storage. | Slow oxidation due to improper storage. | 1. Store the solid compound at low temperatures (-20°C or -80°C). 2. Store in a tightly sealed container, preferably under an inert atmosphere. 3. Protect from light by using an amber vial or storing it in the dark. |
Quantitative Data Summary
The following table provides illustrative data on the stability of a 5-hydroxytryptophan derivative under forced degradation conditions. The percentage of degradation is indicative of the relative impact of each stressor. Actual degradation rates for this compound may vary.
| Stress Condition | Description | Time | Illustrative Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 5 - 10% |
| Base Hydrolysis | 0.1 M NaOH at room temperature | 24 hours | 15 - 25% |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours | 30 - 50% |
| Thermal Stress | Solid at 60°C / 75% RH | 7 days | 10 - 20% |
| Photolytic Stress | Solution exposed to 1.2 million lux hours | N/A | 20 - 40% |
Data is hypothetical and for illustrative purposes, based on typical degradation patterns of indole-containing compounds.[1][4][5]
Experimental Protocols
Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging
This protocol is suitable for deoxygenating most common organic solvents and aqueous solutions.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask or a flask with a sidearm
-
Rubber septum
-
Source of inert gas (Nitrogen or Argon) with a regulator
-
Long needle (cannula) and a short vent needle
Procedure:
-
Place the solvent in the Schlenk flask. Do not fill more than two-thirds of the flask's volume.
-
Seal the flask with the rubber septum.
-
Insert the long needle through the septum so that its tip is submerged below the liquid surface.
-
Insert the short vent needle through the septum, ensuring its tip is in the headspace above the liquid.
-
Start a gentle flow of the inert gas through the long needle. You should see bubbles forming in the solvent. The inert gas will displace the dissolved oxygen, which will exit through the vent needle.
-
Continue sparging for 30-60 minutes for every 1 liter of solvent.
-
After sparging, remove the vent needle first, and then the long needle to maintain a positive pressure of inert gas in the flask's headspace.
-
The deoxygenated solvent is now ready for use. For best results, use it within a few hours of preparation.
Protocol 2: Monitoring Oxidation using HPLC
This protocol provides a general method for analyzing the purity of this compound and detecting oxidative degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Standard of this compound
-
Sample for analysis
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of your this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting point could be a linear gradient from 93:7 (A:B) to a higher concentration of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm[6]
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject a standard solution of pure this compound to determine its retention time.
-
Inject your sample solution.
-
Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate the presence of oxidation products. The area of the peaks can be used to quantify the purity and the extent of degradation.
-
Visualizations
Caption: Simplified pathway of indole ring oxidation.
Caption: Workflow for minimizing oxidation during experiments.
References
Technical Support Center: Overcoming Solubility Challenges of Boc-5-hydroxy-L-tryptophan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with Boc-5-hydroxy-L-tryptophan in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful dissolution for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a derivative of the amino acid 5-hydroxy-L-tryptophan, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This group increases the compound's hydrophobicity, making it generally more soluble in organic solvents and less soluble in aqueous buffers compared to its parent compound.[1][2] It is typically a white to off-white solid.[1][3] While specific quantitative data in various aqueous buffers is limited, it is known to be soluble in organic solvents like dichloromethane and dimethylformamide (DMF).[1]
Q2: How does the Boc protecting group affect the solubility of 5-hydroxy-L-tryptophan?
A2: The Boc (tert-butyloxycarbonyl) protecting group is a bulky, nonpolar group. Its addition to the alpha-amino group of 5-hydroxy-L-tryptophan significantly increases the molecule's overall hydrophobicity. This chemical modification enhances its stability and makes it more amenable to use in peptide synthesis by preventing unwanted side reactions.[2][3] However, this increased hydrophobicity is a primary reason for its reduced solubility in polar solvents like water and aqueous buffers.
Q3: Can I use heat to dissolve this compound?
A3: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[4] However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound.[4] It is recommended to warm the solution gently in a water bath (e.g., to no more than 40°C) and for a limited time.[4] Always perform a small-scale test to ensure the stability of the compound at the intended temperature.
Q4: What should I do if my this compound precipitates out of solution?
A4: Precipitation can occur due to several factors, including changes in temperature, solvent evaporation, or exceeding the solubility limit. If precipitation occurs, you can try adding a small amount of a stronger co-solvent, such as DMSO, to redissolve the compound.[4] Gentle warming and sonication may also help.[4] To prevent precipitation, ensure the solution is not saturated and store it under stable temperature conditions.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and overcome common solubility challenges encountered with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in aqueous buffer | High hydrophobicity of the Boc-protected amino acid. | 1. Increase the organic co-solvent concentration: Start by preparing a stock solution in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol, and then slowly add it to the aqueous buffer while vortexing. 2. Adjust the pH: The solubility of amino acid derivatives can be pH-dependent. Systematically adjust the pH of the buffer to determine if solubility improves. For tryptophan derivatives, solubility can sometimes be increased in slightly acidic or basic conditions.[5] 3. Use a different buffer system: The composition of the buffer can influence solubility. Experiment with different buffer systems (e.g., phosphate, TRIS, HEPES) to find one that is more compatible. |
| Oily droplets or a film forms on the surface | The compound is "oiling out" due to poor solvation in the aqueous environment. | 1. Increase sonication time: Use a bath sonicator to provide energy to break up the oily droplets and promote dissolution.[4] 2. Add a surfactant: A small amount of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can help to emulsify the compound and improve its dispersion in the aqueous phase.[6] |
| Solution is cloudy or hazy after initial dissolution | Presence of fine, undissolved particles. | 1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particulates. This is particularly important for cell-based assays or other sensitive applications. 2. Centrifuge the solution: Pellet the undissolved material by centrifugation and carefully collect the supernatant. |
| Compound dissolves initially but then precipitates | The solution is supersaturated or there has been a change in temperature or pH. | 1. Prepare a more dilute solution: Start with a lower concentration of the compound. 2. Maintain constant temperature: Ensure the solution is stored and used at a consistent temperature. 3. Re-evaluate the solvent system: The chosen solvent system may not be optimal for long-term stability. Consider a higher percentage of organic co-solvent if the experimental conditions allow. |
Experimental Protocols
Protocol 1: General Method for Solubilizing this compound
This protocol provides a general procedure for dissolving this compound for use in in-vitro experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the solid. For example, start by aiming for a 10-50 mg/mL stock solution.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can be used if necessary.
-
-
Prepare the Working Solution:
-
To prepare your final working concentration, perform a serial dilution of the stock solution into your aqueous buffer (e.g., PBS).
-
It is crucial to add the stock solution to the buffer and not the other way around. Add the stock solution dropwise to the vigorously vortexing buffer to prevent precipitation.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of PBS.
-
-
Final Preparation:
-
After dilution, vortex the working solution for an additional 30 seconds.
-
If any cloudiness is observed, sonicate the solution in a water bath for 5-10 minutes.
-
For sterile applications, filter the final working solution through a 0.22 µm syringe filter.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors affecting the solubility of this compound.
References
- 1. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles [mdpi.com]
Troubleshooting guide for peptide synthesis failures involving Boc-5-hydroxy-L-tryptophan
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during solid-phase peptide synthesis (SPPS) using Boc-5-hydroxy-L-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when using this compound in peptide synthesis?
A1: The primary challenges associated with the use of this compound are the susceptibility of the 5-hydroxyindole moiety to oxidation and electrophilic substitution. This can lead to low yields and the formation of impurities. Specifically, two common issues are:
-
Oxidation of the indole ring: The electron-rich 5-hydroxyindole ring is prone to oxidation, which can occur during coupling, deprotection, or cleavage steps.[1][2][3][4] This can result in a variety of byproducts, including kynurenine derivatives.[2][4]
-
Alkylation of the indole ring: During the acidic cleavage of the Boc protecting group, the generated tert-butyl cation can alkylate the indole ring of the tryptophan residue.[5] This leads to the formation of a +56 Da adduct on your target peptide.
Q2: Is it necessary to protect the indole nitrogen of this compound?
A2: While not always mandatory, protecting the indole nitrogen with an additional protecting group, such as the Boc group (creating Boc-Trp(Boc)-OH), is highly recommended.[6] This strategy minimizes the risk of side reactions on the indole ring, particularly oxidation and alkylation, leading to a cleaner crude product and higher yield of the desired peptide.[6][7]
Q3: What is the best cleavage cocktail for a peptide containing 5-hydroxy-L-tryptophan?
A3: A cleavage cocktail containing a strong acid and a variety of scavengers is essential to prevent side reactions. "Reagent K" or similar formulations are commonly used for peptides with sensitive residues like tryptophan.[8][9] These cocktails efficiently remove the Boc protecting groups while "trapping" reactive carbocations that can modify the peptide.[5] See the table below for recommended cleavage cocktail compositions.
Troubleshooting Guide
Issue 1: Low Yield and Multiple Impurity Peaks in HPLC
Possible Cause: This is often a sign of significant peptide degradation, likely due to oxidation of the 5-hydroxy-L-tryptophan residue. The electron-donating hydroxyl group makes the indole ring highly susceptible to oxidation.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting oxidation of 5-hydroxy-L-tryptophan.
Recommended Solutions:
-
Use Antioxidants: Add a small amount of a scavenger like dithiothreitol (DTT) to the cleavage cocktail.
-
Degas Solvents: Thoroughly degas all solvents used in the synthesis, especially DMF and TFA, to remove dissolved oxygen.
-
Inert Atmosphere: Perform all synthesis and cleavage steps under an inert atmosphere of nitrogen or argon to minimize exposure to air.
Issue 2: Presence of a +56 Da Peak in Mass Spectrometry
Possible Cause: A mass increase of 56 Da strongly indicates tert-butylation of the tryptophan indole ring.[5] This side reaction is caused by the tert-butyl cation generated during the TFA-mediated cleavage of the Boc protecting group.
Troubleshooting Workflow:
Caption: Troubleshooting tert-butylation of 5-hydroxy-L-tryptophan.
Recommended Solutions:
-
Optimize Scavenger Cocktail: The most effective way to prevent this side reaction is to use an efficient scavenger cocktail during cleavage. Triisopropylsilane (TIS) is a highly effective scavenger for tert-butyl cations.
-
Increase Scavenger Concentration: Increase the concentration of scavengers in your cleavage cocktail. A higher concentration will more effectively trap the reactive carbocations.
Data Presentation
Table 1: Recommended Cleavage Cocktails for Peptides Containing this compound
| Reagent Name | Composition | Volume % | Purpose | Reference |
| Reagent K | Trifluoroacetic Acid (TFA) | 82.5% | Cleavage Agent | |
| Water | 5% | Scavenger | ||
| Phenol | 5% | Scavenger | ||
| Thioanisole | 5% | Scavenger | ||
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger | ||
| TFA/TIS/H₂O | Trifluoroacetic Acid (TFA) | 95% | Cleavage Agent | |
| Triisopropylsilane (TIS) | 2.5% | Primary Scavenger | ||
| Water | 2.5% | Scavenger |
Experimental Protocols
Protocol 1: Test Cleavage with Optimized Scavenger Cocktail
This protocol is designed to test the effectiveness of a new cleavage cocktail on a small amount of peptide-resin to avoid committing the entire batch.
-
Resin Preparation: Transfer approximately 10-20 mg of the dried peptide-resin to a microcentrifuge tube.
-
Cleavage Cocktail Preparation: Prepare 1 mL of the desired cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) in a separate glass vial. Caution: Work in a fume hood and wear appropriate personal protective equipment.
-
Cleavage Reaction: Add 200 µL of the freshly prepared cleavage cocktail to the resin in the microcentrifuge tube. Vortex briefly and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: After the cleavage is complete, add 1.5 mL of cold diethyl ether to the tube to precipitate the cleaved peptide.
-
Isolation: Centrifuge the tube for 2 minutes at high speed. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with 1 mL of cold diethyl ether, centrifuging and decanting each time.
-
Drying: After the final wash, gently blow a stream of nitrogen over the pellet to dry it.
-
Analysis: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and Mass Spectrometry to assess the purity and identify any side products.
Protocol 2: Analytical HPLC for Purity Assessment
This protocol provides a general method for analyzing the crude peptide after cleavage.
-
Sample Preparation: Dissolve the dried crude peptide in the mobile phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B
-
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the target peptide and the relative abundance of any impurities.[10][11]
References
- 1. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology [mdpi.com]
- 11. Hydroxytryptophan (5-HTP) Analyzed by HPLC- AppNote [mtc-usa.com]
Long-term storage and stability issues of Boc-5-hydroxy-L-tryptophan solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Boc-5-hydroxy-L-tryptophan solutions. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and its solutions?
A1: For the solid compound, storage at 0-8°C is recommended.[1] Stock solutions of this compound should be stored at low temperatures to ensure optimal stability. It is generally recommended to store solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials before freezing.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The Boc (tert-butyloxycarbonyl) protecting group is stable under neutral and basic conditions but is labile and will be cleaved under acidic conditions.[][][5] Therefore, it is crucial to avoid acidic environments for storing this compound solutions. For the 5-hydroxy-L-tryptophan core, studies on the related compound tryptophan suggest that higher pH levels can increase photodegradation.[2] Thus, maintaining a neutral to slightly basic pH is advisable for aqueous solutions to ensure the stability of both the Boc group and the core molecule.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing an indole ring, such as 5-hydroxytryptophan, are susceptible to photodegradation.[2] Exposure to light can lead to the formation of colored degradation products. Therefore, it is critical to protect solutions of this compound from light by using amber-colored vials or by wrapping the container in aluminum foil.[2]
Q4: What are the likely degradation pathways for this compound?
A4: The two primary degradation pathways for this compound in solution are:
-
Cleavage of the Boc protecting group: This occurs under acidic conditions, yielding 5-hydroxy-L-tryptophan, isobutylene, and carbon dioxide.[]
-
Oxidation of the indole ring: Similar to tryptophan and 5-HTP, the indole ring of this compound is susceptible to oxidation.[2] This can be initiated by factors such as light, heat, and the presence of reactive oxygen species, leading to the formation of various degradation products, including N-formylkynurenine and kynurenine derivatives.[2]
Q5: What solvents are recommended for preparing this compound solutions?
A5: this compound is soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).[] For preparing stock solutions, it is important to use high-purity, degassed solvents to minimize oxidative degradation.[2] When used in applications like solid-phase peptide synthesis (SPPS), solvents like DMF and DCM are common choices.[7]
Troubleshooting Guide
Q1: My this compound solution has turned yellow or brown. What is the cause?
A1: A change in color is a common indicator of degradation, often due to the oxidation of the indole ring.[2] This can be accelerated by exposure to light, elevated temperatures, or inappropriate pH. It is recommended to discard the colored solution and prepare a fresh one, ensuring proper storage conditions are maintained (i.e., protected from light and stored at low temperatures).
Q2: I am seeing an unexpected loss of my starting material in my experiment. Could the stability of my this compound solution be the issue?
A2: Yes, inconsistent experimental results can be a symptom of an unstable solution. If the concentration of the active compound is decreasing over time due to degradation, it will affect the reproducibility of your experiments. This is particularly relevant if your experimental conditions are acidic, which would lead to the cleavage of the Boc protecting group. Always use freshly prepared solutions or solutions that have been stored properly for a known, limited period. Verifying the concentration of your solution before each experiment using a validated analytical method is also good practice.
Q3: I see an additional spot on my TLC or an extra peak in my HPLC chromatogram that corresponds to 5-hydroxy-L-tryptophan. What happened?
A3: The appearance of 5-hydroxy-L-tryptophan indicates that the Boc protecting group has been cleaved. This is most likely due to exposure of your solution to acidic conditions. Review your experimental protocol to identify any acidic reagents or steps that could have caused this deprotection.
Data Presentation
Table 1: Illustrative Stability of this compound (1 mg/mL in DMF) under Various Storage Conditions (Hypothetical Data)
| Storage Condition | Duration | % Remaining this compound | Appearance |
| -80°C, Protected from Light | 6 Months | >99% | Colorless |
| -20°C, Protected from Light | 1 Month | >98% | Colorless |
| 4°C, Protected from Light | 1 Week | ~95% | Colorless |
| Room Temperature, Protected from Light | 24 Hours | ~90% | Faint Yellow |
| Room Temperature, Exposed to Light | 8 Hours | <80% | Yellow to Brown |
| 4°C, pH 5 Solution | 24 Hours | <70% (Boc cleavage) | Colorless |
Note: This table presents hypothetical data for illustrative purposes, based on the known stability of Boc-protected amino acids and 5-HTP derivatives.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent.
-
Solvent A: 0.1% (v/v) Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the compound and its degradation products. A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Forced Degradation Study: To ensure the method is stability-indicating, a forced degradation study should be performed on a solution of this compound.
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for a specified time (e.g., 2 hours).
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for a specified time (e.g., 2 hours).
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Expose the solution to an elevated temperature (e.g., 80°C) for a specified time (e.g., 48 hours).
-
Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis and Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak. The method should then be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.
Mandatory Visualization
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
References
Selective Boc removal without affecting other protecting groups
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the selective removal of the tert-butyloxycarbonyl (Boc) protecting group while preserving other protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the standard principle for selectively removing a Boc group?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1] Its primary lability is to acid.[1][2] Selective removal is achieved by exploiting this acid sensitivity under conditions that do not affect other protecting groups.[3][4] This principle of differential lability is known as orthogonality.[2][5] The deprotection mechanism involves protonation of the carbamate, which leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate that readily decarboxylates to yield the free amine.[1][6][7]
Q2: Which common protecting groups are considered "orthogonal" to Boc and are generally stable during its removal?
Several protecting groups are stable to the acidic conditions typically used for Boc deprotection, making them excellent orthogonal partners in a multi-step synthesis.[1][2]
-
Fmoc (9-Fluorenylmethoxycarbonyl): This group is base-labile and stable to acid, making it a classic orthogonal partner to Boc.[1][5][8]
-
Cbz (Carboxybenzyl): This group is removed by hydrogenolysis and is generally stable to the mild acidic conditions used for Boc cleavage.[1][9][10]
-
Benzyl (Bn) ethers: Typically removed by hydrogenolysis, they are often stable to mild Boc deprotection conditions.[11] However, they can be cleaved by strong acids.[11]
-
Silyl ethers (TBDMS, TIPS): These are typically cleaved by fluoride-based reagents and are generally resistant to many acidic Boc deprotection protocols.[8][12][13]
Q3: What are the most common side reactions during Boc deprotection and how can they be prevented?
The most common side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during cleavage.[3][6] Sensitive amino acid residues like tryptophan, methionine, and cysteine are particularly susceptible.[6] This can be prevented by adding "scavengers" to the reaction mixture to trap the cation.[6][14][15] Common scavengers include triisopropylsilane (TIS), water, anisole, thioanisole, and 1,2-ethanedithiol (EDT).[6][14][15][16]
Q4: Are there milder alternatives to strong acids like TFA for removing the Boc group from sensitive substrates?
Yes, several milder methods are available for substrates containing other acid-sensitive functionalities.[16] These include:
-
4M HCl in Dioxane: Often considered a slightly milder alternative to TFA.[14][16]
-
Lewis Acids: Reagents like aluminum chloride (AlCl₃), zinc bromide (ZnBr₂), and iron(III) chloride (FeCl₃) can mediate selective Boc removal.[4][16][17][18]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective deprotection at room temperature and is tolerant of acid-labile groups like esters.[19][20][21]
-
Aqueous Phosphoric Acid: An effective reagent for selective Boc deprotection in the presence of Cbz groups, benzyl esters, and TBDMS ethers.[8][21]
-
Thermal Deprotection: Simply heating the compound in a suitable solvent (e.g., water, methanol, dioxane) can effect Boc removal without any acid catalyst.[14][22][23]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Steric Hindrance: The Boc group is sterically hindered, making deprotection difficult.[6] | Increase the reaction time or use a stronger acid concentration.[6] |
| Insufficient Reagent/Time: The acid concentration is too low or the reaction time is too short. | Increase the equivalents of acid or extend the reaction time, monitoring carefully by TLC or LC-MS.[16] The rate of cleavage can have a second-order dependence on acid concentration.[16][24][25] | |
| Cleavage of Other Acid-Sensitive Groups (e.g., Benzyl Esters, Silyl Ethers) | Conditions are too harsh: The concentration or strength of the acid is cleaving other protecting groups.[21] | Switch to a milder, more selective deprotection method. Options include: • Lowering the acid concentration and/or temperature.[21] • Using aqueous phosphoric acid.[8][21] • Employing oxalyl chloride in methanol.[20][21] • Using a Lewis acid like ZnBr₂ or FeCl₃.[16][17] • Attempting thermal deprotection.[23] |
| Formation of Side Products (Alkylation of substrate) | Reactive tert-butyl cation: The electrophilic tert-butyl cation intermediate is reacting with nucleophilic sites on the substrate.[3][6] | Add a scavenger to the reaction cocktail to trap the cation. A common mixture is 95:2.5:2.5 TFA/H₂O/TIS.[14] For sensitive peptides, more complex scavenger cocktails can be used.[14] |
| Racemization | Harsh Conditions: Exposure to high temperatures or strong acids/bases for prolonged periods can cause epimerization at chiral centers.[21] | Use the mildest possible conditions that still achieve deprotection. Monitor reaction times closely to avoid overexposure. Consider methods like oxalyl chloride/methanol which proceed at room temperature.[21] |
Comparative Data on Deprotection Methods
The following tables summarize reaction conditions for various selective Boc deprotection methods.
Table 1: Standard Acidic Deprotection Methods
| Reagent System | Typical Concentration / Equivalents | Solvent | Temperature | Typical Time | Notes & References |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to RT | 30 min - 2 h | The most common method; scavengers are highly recommended.[6][16][26] |
| Hydrochloric Acid (HCl) | 4 M solution | 1,4-Dioxane or Ethyl Acetate | 0 °C to RT | 30 min - 1 h | Often a milder alternative to TFA, can provide cleaner reactions.[6][14][19] |
Table 2: Milder and Alternative Deprotection Methods
| Reagent System | Typical Concentration / Equivalents | Solvent | Temperature | Typical Time | Notes & References |
| Oxalyl Chloride | 3 equivalents | Methanol (MeOH) | Room Temp. | 1 - 4 h | Very mild; tolerates acid-labile esters and other sensitive groups.[19][20][21] |
| Aqueous Phosphoric Acid | 85% aqueous solution | Toluene or THF | 40 - 50 °C | 3 - 14 h | Selective for Boc over benzyl esters, Cbz, and TBDMS ethers.[8][21] |
| Iron(III) Chloride (FeCl₃) | Catalytic (0.3 - 1 equiv.) | Acetonitrile/MeOH | Room Temp. | Varies | Catalytic and sustainable; selective for Boc over Cbz.[17] |
| Thermal (Acid-Free) | N/A | Water or Methanol | 100 - 230 °C | 10 min - 1 h | "Green" method; selectivity can be achieved by controlling temperature.[22][23][27] |
| Trimethylsilyl Iodide (TMSI) | Stoichiometric | Dichloromethane (DCM) | Room Temp. | Varies | Neutral conditions; useful for substrates that are very acid/base sensitive.[15][16] |
Experimental Protocols
Protocol 1: General Procedure using 4M HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of an appropriate solvent (e.g., dichloromethane or methanol).[14]
-
Acid Addition: At 0 °C, add 5-10 equivalents of a 4M solution of HCl in 1,4-dioxane.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[14] Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding cold diethyl ether and collected by filtration.[6][14]
Protocol 2: General Procedure using Oxalyl Chloride in Methanol
-
Dissolution: In a dry flask, dissolve the Boc-protected substrate in methanol (e.g., to a concentration of ~15-20 mg/mL).[21]
-
Reagent Addition: Stir the solution at room temperature for 5 minutes, then add 3 equivalents of oxalyl chloride directly to the solution via syringe.[19][21] A slight temperature increase may be observed.[19]
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring progress by TLC.[19][20]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., chromatography or recrystallization).
Diagrams and Workflows
Caption: Decision workflow for selecting an appropriate Boc deprotection method.
Caption: Mechanism of acid-catalyzed Boc deprotection and side reactions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. BOC deprotection [fr.bzchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Boc Deprotection - TFA [commonorganicchemistry.com]
- 27. pubs.acs.org [pubs.acs.org]
Identification and removal of common impurities in Boc-5-hydroxy-L-tryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-5-hydroxy-L-tryptophan. The information provided addresses common issues related to impurity identification and removal during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound sample?
A1: Impurities in this compound can arise from the synthetic process, degradation during storage, or handling. They can be broadly categorized as follows:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual 5-hydroxy-L-tryptophan.
-
Reagent-Derived Impurities: Byproducts from the Boc-protection reaction, such as those from di-tert-butyl dicarbonate (Boc anhydride).
-
Side-Reaction Products: Potential tert-butylation of the indole ring or the hydroxyl group.
-
-
Degradation-Related Impurities: The indole ring of tryptophan and its derivatives is susceptible to degradation under various conditions.[1]
-
Oxidation Products: Exposure to air and light can lead to oxidation of the indole ring, forming impurities such as N-formylkynurenine and kynurenine.
-
Photodegradation Products: Exposure to UV light can cause the breakdown of the indole ring.
-
Acid/Base Catalyzed Degradation: Extreme pH conditions can lead to the formation of various degradation products.
-
Q2: My this compound appears discolored (yellow or brown). What could be the cause?
A2: Discoloration is often an indication of degradation, particularly oxidation. The formation of conjugated systems resulting from the oxidation of the indole ring can lead to colored impurities.[2] Storing the compound at elevated temperatures or exposing it to light can accelerate this process.
Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?
A3: Identifying an unknown impurity typically requires mass spectrometry (MS) analysis. An HPLC system coupled with a mass spectrometer (LC-MS) is the most effective tool. By obtaining the mass-to-charge ratio (m/z) of the impurity, you can propose potential structures based on common degradation pathways or synthesis side-reactions.
Q4: What are the recommended storage conditions for this compound to minimize impurity formation?
A4: To ensure stability, this compound should be stored at 0-8 °C in a tightly sealed container, protected from light and moisture.[3] For long-term storage, storage at -20°C is recommended.
Troubleshooting Guides
Problem 1: Identification of Common Impurities by HPLC
This guide outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound and identifying potential impurities.
| Impurity Category | Potential Compounds | Expected Mass Shift from Parent (m/z 320.3) |
| Starting Material | 5-hydroxy-L-tryptophan | -100 |
| Oxidation Products | N-formylkynurenine derivative | +32 |
| Kynurenine derivative | +4 | |
| Boc-Related Impurity | Di-tert-butylated product | +56 |
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. For example: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm. The indole chromophore absorbs strongly around 280 nm, while other impurities may be more visible at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition.
Caption: A logical workflow for the identification and quantification of impurities in this compound samples.
Problem 2: Removal of Impurities
This section provides protocols for the purification of this compound.
Recrystallization is an effective method for removing small amounts of impurities, particularly those with different solubility profiles from the desired compound. A common and effective solvent system for Boc-amino acids is Ethyl Acetate/Hexane.[1]
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent, such as ethyl acetate, to dissolve the compound with gentle heating.
-
Once fully dissolved, slowly add a "poor" solvent, such as hexane, dropwise while stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
For samples with significant amounts of impurities or impurities with similar solubility, flash column chromatography is a more effective purification method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the product around 0.3-0.4). A common starting gradient could be from 10% to 50% ethyl acetate in hexane.
-
Procedure:
-
Prepare a column with silica gel slurried in the initial, low-polarity mobile phase.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
The primary application of 5-hydroxy-L-tryptophan and its derivatives is related to the serotonin pathway. This compound is used in peptide synthesis to incorporate this residue into peptides, which can then be used to study biological systems related to serotonin.[3][4]
Caption: The biosynthetic pathway of serotonin from L-tryptophan, and the role of this compound as a synthetic precursor.
References
Validation & Comparative
A Comparative Guide to Boc- and Fmoc-Protected 5-hydroxy-L-tryptophan in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids is a critical step in the design and synthesis of novel peptides with enhanced therapeutic properties. 5-hydroxy-L-tryptophan (5-OH-Trp), a hydroxylated analog of tryptophan, is of particular interest due to its potential to introduce unique structural and functional characteristics into a peptide. The choice of the Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), is a pivotal decision that dictates the synthetic strategy and significantly impacts the overall efficiency, purity, and yield of the final peptide. This guide provides an objective comparison of Boc-5-hydroxy-L-tryptophan and Fmoc-5-hydroxy-L-tryptophan in solid-phase peptide synthesis (SPPS), supported by expected performance data and detailed experimental protocols.
Executive Summary
The selection between Boc and Fmoc strategies for incorporating 5-hydroxy-L-tryptophan hinges on the specific requirements of the target peptide. The Fmoc strategy is generally favored due to its milder deprotection conditions, which are more compatible with the acid-sensitive indole ring and the phenolic hydroxyl group of 5-OH-Trp. This typically translates to higher purity and yield of the final peptide. The Boc strategy, while robust, employs harsh acidic conditions for deprotection, which can lead to a greater propensity for side reactions involving the 5-OH-Trp residue.
Quantitative Performance Comparison
While direct, side-by-side experimental data for the synthesis of identical peptides using Boc-5-OH-Trp and Fmoc-5-OH-Trp is not extensively published, the following table summarizes the expected outcomes based on the well-established principles of each strategy and data from syntheses of similar tryptophan-containing peptides.[1]
| Parameter | This compound | Fmoc-5-hydroxy-L-tryptophan | Key Considerations |
| Crude Purity (%) | Generally 65-80% | Generally >85% | The harsher acid cleavage in the Boc strategy can lead to more side products, particularly modifications of the indole ring and the hydroxyl group.[1] |
| Overall Yield (%) | Typically 50-70% | Typically >75% | Yield is highly dependent on the efficiency of each coupling and deprotection step. The milder conditions of the Fmoc strategy generally lead to fewer failed sequences.[1] |
| Coupling Efficiency | Good, but may require longer coupling times or double coupling due to steric hindrance. | High, often exceeding 99% with modern coupling reagents. | The choice of coupling reagent and conditions is critical for both strategies to overcome potential steric hindrance. |
| Deprotection Conditions | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1][2] | 20-50% Piperidine in Dimethylformamide (DMF).[1][3] | The strong acid in the Boc strategy can lead to side reactions, whereas the basic conditions of the Fmoc strategy are generally milder for the 5-OH-Trp side chain.[] |
| Side Reaction Risk | Higher risk of alkylation and oxidation of the indole ring and modification of the phenolic hydroxyl group. | Lower risk, but potential for side reactions exists, especially without proper indole protection. | The use of scavengers in the final cleavage cocktail is crucial for both strategies to minimize side reactions. |
Experimental Protocols
The following are detailed, representative protocols for the incorporation of this compound and Fmoc-5-hydroxy-L-tryptophan into a peptide chain during solid-phase peptide synthesis.
Boc-Strategy: Incorporation of this compound
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
1. Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3x).
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.[2]
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
3. Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
Fmoc-Strategy: Incorporation of Fmoc-5-hydroxy-L-tryptophan
This protocol outlines a single coupling cycle for adding Fmoc-5-hydroxy-L-tryptophan to a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).
1. Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Wash the resin with DMF (3x).
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.[5]
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[5]
-
Wash the resin thoroughly with DMF (5x).
3. Coupling of Fmoc-5-hydroxy-L-tryptophan:
-
In a separate vessel, dissolve Fmoc-5-hydroxy-L-tryptophan (3 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution for pre-activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[6]
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive, a recoupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
Potential Side Reactions and Mitigation Strategies
The 5-hydroxy-L-tryptophan residue presents unique challenges due to the reactivity of both the indole ring and the phenolic hydroxyl group.
Common Side Reactions:
-
Alkylation of the Indole Ring: During the acidic cleavage of the Boc group, the generated tert-butyl cations can alkylate the electron-rich indole ring.[7]
-
Oxidation of the Indole Ring: The indole moiety is susceptible to oxidation, which can occur during synthesis and cleavage.
-
Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be susceptible to acylation or other modifications, particularly under harsh acidic or basic conditions.
-
Trifluoroacetylation: In the Boc strategy, the N-terminus can be trifluoroacetylated by TFA during deprotection.
Mitigation Strategies:
-
Use of Scavengers: The addition of scavengers to the final cleavage cocktail is essential to trap reactive cationic species.[7] A common cleavage cocktail for peptides containing sensitive residues is "Reagent K" (TFA/water/phenol/thioanisole/EDT).[8][9] A simpler and less odorous alternative for many sequences is a mixture of TFA/triisopropylsilane (TIS)/water.[10]
-
Indole Protection: For Fmoc-SPPS, using an additional protecting group on the indole nitrogen, such as Boc (Fmoc-Trp(Boc)-OH), can significantly reduce side reactions.[11]
-
Optimized Cleavage Conditions: Minimizing the time the peptide is exposed to the cleavage cocktail can reduce the extent of side reactions.
-
High-Purity Reagents: Using fresh, high-purity solvents and reagents is crucial to prevent unwanted side reactions.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Solid-Phase Peptide Synthesis
The following diagrams illustrate the general workflows for incorporating a protected 5-hydroxy-L-tryptophan residue using both Boc and Fmoc strategies in SPPS.
Conclusion
The choice between this compound and Fmoc-5-hydroxy-L-tryptophan for peptide synthesis is a critical decision that should be guided by the specific requirements of the target peptide and the desired purity and yield. For peptides containing the acid-sensitive 5-hydroxy-L-tryptophan residue, the Fmoc strategy is generally the superior choice due to its milder deprotection conditions, which minimize the risk of side reactions and typically result in a higher quality final product. However, the Boc strategy remains a viable option, particularly for sequences where its distinct solvation properties may be advantageous in overcoming aggregation. In either case, careful optimization of coupling conditions and the use of appropriate scavengers during final cleavage are paramount to successfully synthesizing peptides containing this valuable modified amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Boc and Cbz Protecting Groups for 5-Hydroxytryptophan
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group for amino acids is a critical decision that can significantly influence the success of a synthetic pathway. This guide provides an objective comparison of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to 5-hydroxytryptophan.
5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin.[1] Its chemical structure, featuring a reactive primary amine, a carboxylic acid, and an electron-rich indole ring with a hydroxyl group, necessitates the use of protecting groups to achieve selective modifications at other positions. The choice between Boc and Cbz for the protection of the α-amino group is dictated by the stability of other functional groups in the molecule and the desired deprotection strategy.[2]
Chemical Properties and Stability: A Head-to-Head Comparison
The fundamental difference between the Boc and Cbz protecting groups lies in their lability under different chemical conditions, which forms the basis of their orthogonal use in multi-step synthesis.[2][3]
| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] | Stable to acidic and basic conditions (with some exceptions).[2] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[2][4] | Labile to catalytic hydrogenolysis and strong acids.[2][5] |
Protection and Deprotection of 5-Hydroxytryptophan: A Quantitative Overview
The protection of the α-amino group of 5-hydroxytryptophan with both Boc and Cbz is generally efficient, with high yields reported under various conditions.[2]
Protection Reactions
| Parameter | N-Boc Protection | N-Cbz Protection |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O)[3] | Benzyl chloroformate (Cbz-Cl)[6][7] |
| Base | Triethylamine (NEt₃), NaOH[3] | Sodium bicarbonate (NaHCO₃), NaOH[6][8] |
| Solvent | Tetrahydrofuran (THF), Water/THF[3][4] | Tetrahydrofuran/Water[6] |
| Typical Yield | High (>90%)[3] | High (~90%)[6] |
Deprotection Reactions
| Parameter | N-Boc Deprotection | N-Cbz Deprotection |
| Reagent | Trifluoroacetic acid (TFA), HCl in organic solvent.[2][] | H₂ gas with Pd/C catalyst, transfer hydrogenation (e.g., ammonium formate).[6][10] |
| Conditions | Room temperature.[3][11] | Room temperature to gentle heating.[6][10] |
| Key Advantage | Orthogonal to Cbz and Fmoc groups.[3] | Mild, neutral pH conditions.[5] |
| Potential Issue | Acid-labile groups may be affected.[5] | May affect other reducible functional groups.[12] |
Experimental Protocols
N-Boc Protection of 5-Hydroxytryptophan
-
Dissolve 5-hydroxytryptophan (1.0 eq) in a mixture of THF and water.
-
Add triethylamine (1.2 eq) to the solution.[3]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) and stir the reaction mixture at room temperature overnight.[3]
-
Concentrate the reaction mixture in vacuo to remove the THF.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
N-Cbz Protection of 5-Hydroxytryptophan
-
To a solution of 5-hydroxytryptophan (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).[6]
-
Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.5 eq).[6]
-
Stir the solution at 0 °C for 20 hours.[6]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6]
-
Purify the resulting residue by silica gel column chromatography.[6]
Deprotection of N-Boc-5-Hydroxytryptophan
-
Dissolve the N-Boc-5-hydroxytryptophan (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 5:1 ratio).[3]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).[3]
-
Concentrate the reaction mixture in vacuo to afford the deprotected amine as a trifluoroacetate salt.[3]
Deprotection of N-Cbz-5-Hydroxytryptophan
-
To a solution of N-Cbz-5-hydroxytryptophan (1.0 eq) in methanol, add 5% Palladium on carbon (Pd-C).[6]
-
Stir the mixture under an atmosphere of hydrogen (H₂) at room temperature or with gentle heating (e.g., 60 °C) for 40 hours.[6]
-
Filter the catalyst through a pad of celite.[6]
-
Concentrate the filtrate in vacuo to yield the deprotected 5-hydroxytryptophan.[6]
Potential Side Reactions and Mitigation Strategies
Boc Group: The primary concern during the acidic deprotection of the Boc group is the generation of a reactive tert-butyl cation.[13][14] This electrophile can cause alkylation of the electron-rich indole ring of the tryptophan moiety.[13][14] To prevent this side reaction, "scavengers" such as triisopropylsilane (TIS) or anisole are often added to the deprotection cocktail to trap the carbocation.[13][15]
Cbz Group: The standard method for Cbz deprotection, catalytic hydrogenolysis, is generally very clean.[5] However, it is incompatible with other functional groups that are sensitive to reduction, such as alkenes, alkynes, and some sulfur-containing groups.[12] In such cases, alternative deprotection methods, like using HBr in acetic acid, can be employed, though these conditions are harsh.[10]
Visualizing the Chemistry: Diagrams and Workflows
Caption: General protection schemes for 5-hydroxytryptophan using Boc and Cbz protecting groups.
Caption: Deprotection pathways for N-Boc and N-Cbz protected 5-hydroxytryptophan.
Caption: Decision workflow for selecting between Boc and Cbz protecting groups.
Conclusion and Recommendations
Both Boc and Cbz are highly effective and versatile protecting groups for the α-amino group of 5-hydroxytryptophan.[2] The choice between them is primarily dictated by the overall synthetic strategy and the stability of other functional groups within the molecule.
-
Choose Boc when the synthetic route involves conditions that are incompatible with catalytic hydrogenolysis, but the molecule is stable to strong acids. The ease of Boc deprotection with TFA makes it a popular choice in many synthetic schemes.[2]
-
Choose Cbz for substrates that are sensitive to acidic conditions. The deprotection via catalytic hydrogenolysis is exceptionally mild and proceeds at a neutral pH.[5] The Cbz group is also generally more cost-effective for large-scale synthesis.[16]
The orthogonality of Boc and Cbz protecting groups makes them invaluable tools in the synthesis of complex molecules derived from 5-hydroxytryptophan, allowing for selective deprotection and functionalization.[2][5] This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and LC-MS Methods for the Purity Validation of Boc-5-Hydroxy-L-Tryptophan
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and synthesized compounds is a critical aspect of quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of Boc-5-hydroxy-L-tryptophan purity. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity directly impacts the quality and safety of the final product.
This document outlines the experimental protocols and presents a comparative analysis of the performance of these two widely used analytical techniques. The information herein is intended to assist in the selection of the most appropriate method based on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for impurity identification.
Comparison of HPLC and LC-MS Methods
The choice between HPLC-UV and LC-MS for the purity validation of this compound depends on several factors, including the required level of sensitivity, the need for structural confirmation of impurities, and available instrumentation.
| Performance Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio. |
| Selectivity | Good, but may be limited for co-eluting impurities with similar UV spectra. | Excellent, provides mass information for unambiguous peak identification. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Can reach pg to fg levels, offering significantly higher sensitivity. |
| Impurity Identification | Limited to retention time and UV spectral matching. | Provides molecular weight information, aiding in the structural elucidation of unknown impurities. |
| Quantitative Accuracy | High, with proper calibration. | High, often superior due to the use of internal standards and high selectivity. |
| Cost & Complexity | Lower initial cost and less complex operation. | Higher initial investment and requires more specialized expertise. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS analysis are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
HPLC-UV Method
This method is suitable for routine purity assessments and quantification of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
LC-MS Method
This method is ideal for identifying and quantifying trace-level impurities and for confirming the identity of the main component.
1. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass analyzer.
-
UPLC/UHPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for faster analysis and better resolution.
2. Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-1000
5. Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (95% A: 5% B) to a working concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data for the validation of this compound purity using the described HPLC and LC-MS methods.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1-100 µg/mL | 1-100 µg/mL |
| LOD | - | 0.5 µg/mL |
| LOQ | - | 1.5 µg/mL |
| Accuracy (% Recovery) | 98-102% | 99.5% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
Table 2: LC-MS Method Validation Parameters
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 0.01-10 µg/mL | 0.01-10 µg/mL |
| LOD | - | 0.005 µg/mL |
| LOQ | - | 0.015 µg/mL |
| Accuracy (% Recovery) | 98-102% | 100.2% |
| Precision (% RSD) | ≤ 5% | < 3% |
Table 3: Potential Impurities in this compound Synthesis
| Impurity | Potential Source |
| 5-Hydroxy-L-tryptophan | Incomplete reaction of the starting material. |
| Di-Boc-5-hydroxy-L-tryptophan | Over-reaction or side reaction. |
| tert-Butanol | By-product from the Boc-protection reaction. |
| Unreacted reagents | Residuals from the synthesis process. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purity validation of this compound using chromatographic methods.
Caption: Workflow for this compound purity validation.
Signaling Pathway Context
While this compound is a protected amino acid and not directly involved in biological signaling, its deprotected form, 5-hydroxy-L-tryptophan (5-HTP), is a crucial precursor in the biosynthesis of the neurotransmitter serotonin. Understanding this pathway is important for researchers working with this compound.
Caption: Biosynthetic pathway of Serotonin from L-Tryptophan.
A Comparative Analysis of the Biological Activities of Boc-5-Hydroxy-L-Tryptophan and L-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and pharmacology, the modulation of serotonin (5-hydroxytryptamine, 5-HT) pathways is a cornerstone for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders. The primary precursors for serotonin synthesis, L-tryptophan and its hydroxylated metabolite 5-hydroxy-L-tryptophan (5-HTP), are both utilized in research and as dietary supplements to augment central nervous system serotonin levels. This guide provides a detailed comparison of the biological activities of the essential amino acid L-tryptophan and a chemically modified derivative of its successor, Boc-5-hydroxy-L-tryptophan.
While direct comparative biological data for this compound is limited in publicly available literature, this guide will extrapolate its probable in vivo behavior based on the known characteristics of the tert-butyloxycarbonyl (Boc) protecting group and the established pharmacology of 5-HTP. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding to inform their experimental designs and therapeutic strategies.
Executive Summary
L-tryptophan is the natural dietary precursor for serotonin synthesis. Its conversion to serotonin is a multi-step process, with the initial hydroxylation to 5-HTP being the rate-limiting step. In contrast, 5-HTP is the direct precursor to serotonin, bypassing this rate-limiting enzymatic conversion. This fundamental difference in their metabolic pathways leads to distinct pharmacokinetic and pharmacodynamic profiles.
This compound is a synthetic derivative of 5-HTP where the amino group is protected by a Boc moiety. This chemical modification is anticipated to enhance the compound's stability and potentially alter its pharmacokinetic properties, such as absorption and distribution. However, the Boc group must be cleaved in vivo for the 5-HTP to become pharmacologically active.
Serotonin Synthesis Pathway
The metabolic cascade from L-tryptophan to serotonin is a critical pathway in neurobiology. The efficiency of this pathway can be influenced at several key junctures, which is a primary consideration when comparing the bioactivities of L-tryptophan and 5-HTP.
Comparative Data Presentation
The following tables summarize the key differences in the pharmacokinetic and pharmacodynamic properties of L-tryptophan and 5-HTP. Data for this compound is largely inferred.
| Parameter | L-Tryptophan | This compound (inferred) / 5-HTP |
| Mechanism of Action | Indirect serotonin precursor; must be converted to 5-HTP. | Direct serotonin precursor; bypasses the rate-limiting step. The Boc group requires cleavage to yield active 5-HTP. |
| Rate-Limiting Step | Conversion to 5-HTP by tryptophan hydroxylase.[1] | Conversion to serotonin is not rate-limited.[2] |
| Blood-Brain Barrier Transport | Competes with other large neutral amino acids (LNAAs) for transport.[2] | Does not require a transport molecule and is not affected by the presence of other amino acids.[3] The effect of the Boc group on transport is unknown but may enhance lipophilicity and passive diffusion. |
| Oral Bioavailability | Variable; influenced by diet and competition with other amino acids. | Approximately 70% of an oral dose reaches the bloodstream.[3] The Boc group may alter this. |
| Plasma Half-Life | Dose-dependent; increasing doses can shorten the half-life.[4] | Ranges from 2.2 to 7.4 hours when co-administered with carbidopa.[5] |
| Typical Oral Dose (for mood) | 1-3 g/day .[6] | 100-300 mg/day.[6] |
| Typical Oral Dose (for sleep) | 1-5 g at bedtime.[6] | 300-600 mg at bedtime.[6] |
Table 1: Pharmacokinetic and Pharmacodynamic Comparison
| Feature | L-Tryptophan | This compound (inferred) / 5-HTP |
| Onset of Action | Slower and more gradual.[7] | Faster and more direct.[2] |
| Potential for Peripheral Conversion | Can be metabolized into other compounds like kynurenine and niacin. | Can be converted to serotonin in the periphery, which may cause side effects if not co-administered with a peripheral decarboxylase inhibitor.[8] |
| Long-term Use | Generally considered safer for long-term use.[2] | May lead to tolerance with long-term use.[2] |
| Side Effects | Mild; can include nausea, headaches, and drowsiness.[7] | Can include heartburn, stomach pain, nausea, and vomiting. Higher doses are associated with more severe side effects.[9] |
Table 2: Clinical and Safety Profile Comparison
Biological Activity Profile
L-Tryptophan
L-tryptophan is an essential amino acid obtained from the diet. Beyond its role in protein synthesis, it is a precursor for several important biomolecules, including serotonin, melatonin, and niacin. Its conversion to serotonin in the brain is tightly regulated by the enzyme tryptophan hydroxylase, which is the rate-limiting step in this pathway.[1] The transport of L-tryptophan across the blood-brain barrier is a competitive process, with other large neutral amino acids vying for the same transport proteins.[2] This competition can limit the amount of L-tryptophan that enters the brain, thereby affecting serotonin synthesis.
5-Hydroxy-L-Tryptophan (5-HTP)
5-HTP is the direct metabolic precursor to serotonin. Administering 5-HTP bypasses the rate-limiting hydroxylation of L-tryptophan, leading to a more direct and potentially more robust increase in serotonin levels.[2] Unlike L-tryptophan, 5-HTP readily crosses the blood-brain barrier without competing with other amino acids for transport.[3] This characteristic makes 5-HTP a more potent agent for increasing central serotonin levels. However, its rapid conversion to serotonin can also occur in peripheral tissues, which can lead to side effects if not managed.
This compound
The introduction of the Boc protecting group to the 5-HTP molecule is a chemical strategy to enhance its stability and facilitate its use in peptide synthesis and as a potential prodrug. The Boc group is known to be stable under neutral and basic conditions but is readily cleaved by acids.[10]
Inferred Biological Activity:
-
Stability and Absorption: The Boc group is expected to protect the 5-HTP molecule from degradation in the gastrointestinal tract, potentially increasing its oral bioavailability. Its increased lipophilicity might also enhance its absorption through passive diffusion.
-
Blood-Brain Barrier Permeability: The increased lipophilicity conferred by the Boc group could theoretically enhance the passive diffusion of the molecule across the blood-brain barrier.
-
Activation: For this compound to exert its biological effect, the Boc group must be cleaved to release the active 5-HTP. This deprotection is likely to occur in the acidic environment of the stomach or enzymatically within the body. While some enzymes have been shown to cleave Boc groups from certain amino acid derivatives, the specific enzymes and the efficiency of this process in vivo for this compound are not well-documented.[11]
-
Pharmacokinetics: The rate and extent of Boc group cleavage would be a critical determinant of the pharmacokinetic profile of this compound, influencing its onset of action, duration of effect, and overall efficacy.
Experimental Protocols
To empirically compare the biological activities of L-tryptophan, 5-HTP, and this compound, a series of in vitro and in vivo experiments would be necessary. Below are outlines of key experimental protocols.
Hypothetical Experimental Workflow
References
- 1. 5-Hydroxytryptophan, but not L-tryptophan, alters sleep and brain temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. health4all.co.uk [health4all.co.uk]
- 3. 5-Hydroxytryptophan: a clinically-effective serotonin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of an oral tryptophan load. I: Effects of dose and pretreatment with tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of l-5-hydroxytryptophan in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Tryptophan and 5-Hydroxytryptophan in Mental Health Care | Psychology Today [psychologytoday.com]
- 7. performancelab.com [performancelab.com]
- 8. 5-Hydroxytryptophan [bionity.com]
- 9. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Boc-Protected Tryptophan Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of pure, high-yield peptides. When incorporating the indole-containing amino acid tryptophan, the use of Nα-Boc (tert-butyloxycarbonyl) protected derivatives with additional side-chain protection is crucial to prevent unwanted modifications. This guide provides an objective comparison of commonly used Boc-protected tryptophan derivatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal building block for your solid-phase peptide synthesis (SPPS) needs.
The primary challenge in synthesizing tryptophan-containing peptides is the susceptibility of the electron-rich indole ring to electrophilic attack. During the acidic conditions of Boc deprotection and final cleavage from the resin, carbocations generated from other protecting groups (e.g., from Arg(Pbf/Pmc)) or the Boc group itself can alkylate the tryptophan side chain, leading to significant impurities that are difficult to remove.[1][2] Indole side-chain protection mitigates these side reactions, enhancing the purity and yield of the final peptide.[3]
Performance Comparison of Boc-Protected Tryptophan Derivatives
The choice of the indole-protecting group impacts stability, deprotection conditions, and the overall success of the peptide synthesis. The following table summarizes the key characteristics of commonly employed Boc-protected tryptophan derivatives.
| Protecting Group | Derivative | Key Advantages | Common Side Reactions Prevented | Deprotection Conditions | Reported Deprotection Yield |
| None (Unprotected) | Boc-Trp-OH | Simplicity | - | - | Low |
| tert-Butyloxycarbonyl (Boc) | Boc-Trp(Boc)-OH | Excellent prevention of indole alkylation.[2] Stable to base. | Alkylation from Arg(Pbf/Pmc), tert-butylation.[2] | Strong acid (e.g., TFA).[2] | Up to 90%[2] |
| Formyl (For) | Boc-Trp(For)-OH | Stable to moderate acid. | Oxidation and alkylation. | Base (e.g., piperidine, DMEDA), or strong acid (HF) with scavengers.[2] | Up to 95% with DMEDA[2] |
| Mesitylene-2-sulfonyl (Mts) | Boc-Trp(Mts)-OH | More acid-stable than Pmc or Pbf. | Sulfonylation. | Strong acid (e.g., TFA) with scavengers. | - |
Experimental Protocols
Protocol 1: Comparative Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines a general procedure for the synthesis of a model peptide (e.g., Ac-Ala-Gly-Trp-Ala-NH2) on a Rink Amide resin to compare the performance of different Boc-protected tryptophan derivatives.
1. Resin Swelling and Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Wash the resin with DMF (3 x 10 mL/g resin).
2. Nα-Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5 x 10 mL/g resin).
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF (3 x 10 mL/g resin) and dichloromethane (DCM) (3 x 10 mL/g resin).
-
Monitor coupling completion using a Kaiser test.
4. Incorporation of Boc-Protected Tryptophan:
-
For the tryptophan incorporation step, use Boc-Trp(Boc)-OH, Boc-Trp(For)-OH, or Boc-Trp(Mts)-OH following the general coupling protocol.
5. Acetylation of the N-terminus:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
6. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
Protocol 2: HPLC Analysis of Crude Peptide Purity
This protocol provides a standard method for analyzing the purity of the synthesized crude peptides.[4]
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
3. Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the percentage purity of the target peptide relative to the total peak area.
-
Identify and quantify major impurities. Mass spectrometry can be used to identify the chemical nature of the side-products.[5]
Visualizing Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general SPPS workflow and the mechanism of tryptophan side-chain protection.
Conclusion
The selection of an appropriate Boc-protected tryptophan derivative is a critical step in the successful synthesis of tryptophan-containing peptides. While unprotected Boc-Trp-OH is the simplest option, it often leads to significant side reactions. Boc-Trp(Boc)-OH offers excellent protection against alkylation and is compatible with standard TFA cleavage. Boc-Trp(For)-OH provides robust protection and can be deprotected under basic conditions, offering an orthogonal strategy. The choice between these derivatives will depend on the specific peptide sequence, the other amino acids present (particularly arginine), and the overall synthetic strategy. By carefully considering the properties of each derivative and employing rigorous analytical techniques, researchers can significantly improve the purity and yield of their target peptides.
References
A Comparative Guide to the Chiral Separation and Validation of Boc-5-hydroxy-L-tryptophan Enantiomers
For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-Boc-5-hydroxy-L-tryptophan is paramount. The biological activity and pharmacological properties of a final peptide or drug molecule are critically dependent on the stereochemistry of its constituent amino acids. This guide provides an objective comparison of modern chromatographic techniques for the chiral separation of Boc-5-hydroxy-L-tryptophan enantiomers, supported by experimental data from closely related analogs, and outlines detailed validation protocols.
Comparison of Chiral Separation Techniques
The primary methods for the chiral resolution of N-protected amino acids are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), each employing specialized Chiral Stationary Phases (CSPs). The choice between these techniques and CSPs depends on factors such as required resolution, analysis speed, solvent consumption, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) remains the most widely used technique for chiral separations due to its versatility and robustness.[1][2] Two types of CSPs are particularly effective for Boc-protected amino acids: polysaccharide-based and macrocyclic glycopeptide-based CSPs.
-
Polysaccharide-Based CSPs: These are renowned for their broad applicability and are typically derived from cellulose or amylose coated or immobilized on a silica support.[1][3] They often provide excellent resolution for a wide range of chiral compounds, including N-protected amino acids.[3]
-
Macrocyclic Glycopeptide-Based CSPs: CSPs like those based on teicoplanin offer unique and often complementary selectivity to polysaccharide phases.[3] For Boc-protected amino acids, reversed-phase HPLC is a viable and effective approach on these columns.[3][4]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption.[2][5] By using supercritical CO2 as the primary mobile phase, SFC can achieve higher flow rates and faster separations without compromising efficiency.[5][6] This makes it a "greener" and more cost-effective technique, especially for preparative-scale separations.[6]
Data Presentation: Performance Comparison
Table 1: Illustrative HPLC Performance on a Polysaccharide-Based CSP (Data based on separation of similar N-protected amino acids)
| Parameter | Value |
| Analyte | Racemic N-Boc-Tryptophan Analog |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Retention Time (t1) | ~ 8.5 min |
| Retention Time (t2) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Selectivity (α) | ~ 1.25 |
Table 2: Illustrative HPLC Performance on a Macrocyclic Glycopeptide-Based CSP (Data based on separation of fluorinated tryptophan analogs)
| Parameter | Value |
| Analyte | Racemic Fluorinated Tryptophan Analog |
| Column | Chirobiotic® T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water / Methanol / Acetic Acid (30:70:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Retention Time (t1) | ~ 4.8 min (L-enantiomer) |
| Retention Time (t2) | ~ 5.9 min (D-enantiomer) |
| Resolution (Rs) | > 2.5 |
| Selectivity (α) | ~ 1.30 |
Table 3: Illustrative SFC Performance on a Polysaccharide-Based CSP (Data based on separation of neutral chiral compounds)[7]
| Parameter | Value |
| Analyte | Racemic N-Boc-Tryptophan Analog |
| Column | Chiralpak® AS-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | CO2 / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 30°C |
| Detection | UV at 254 nm |
| Retention Time (t1) | ~ 3.2 min |
| Retention Time (t2) | ~ 4.1 min |
| Resolution (Rs) | > 2.2 |
| Selectivity (α) | ~ 1.35 |
Experimental Protocols
Detailed and reproducible experimental methods are crucial for successful chiral separations and their validation.
Protocol 1: Chiral HPLC Separation using a Polysaccharide-Based CSP
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, 2-Propanol, and Trifluoroacetic Acid in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1.0 mg/mL. For validation, prepare solutions of the individual L- and D-enantiomers and a mixture.
-
Injection: Inject 10 µL of the sample solution.
-
Chromatographic Run: Perform the isocratic elution for a sufficient time to allow both enantiomers to elute (e.g., 15-20 minutes).
-
Detection: Monitor the eluent at a wavelength of 254 nm or another appropriate wavelength for the analyte.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the resolution (Rs) and selectivity (α).
Protocol 2: Validation of the Chiral HPLC Method
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.
-
Specificity:
-
Inject a blank (mobile phase), the individual L- and D-enantiomer solutions, and the racemic mixture.
-
Acceptance Criteria: The L- and D-enantiomer peaks should be well-resolved from each other and from any impurities or blank peaks. The resolution (Rs) between the enantiomer peaks should be ≥ 1.5.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the L-enantiomer (e.g., 50-150% of the expected sample concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare samples spiked with known amounts of the D-enantiomer (impurity) at three different concentration levels (e.g., 0.1%, 0.5%, 1.0% of the L-enantiomer concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the D-enantiomer.
-
Acceptance Criteria: The mean recovery should be within 90-110%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a sample containing a known amount of the D-enantiomer on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the peak areas.
-
Acceptance Criteria: The %RSD should be ≤ 5% for the impurity peak.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the D-enantiomer peak (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., ±5% in mobile phase composition, ±2°C in column temperature, ±0.1 mL/min in flow rate).
-
Analyze the effect on the resolution and retention times.
-
Acceptance Criteria: The resolution between the enantiomers should remain ≥ 1.5, and the results should not be significantly affected by the variations.
-
Visualizations
The following diagrams illustrate key workflows in the chiral separation and validation process.
References
- 1. Indirect chiral separation of tryptophan enantiomers by high performance liquid chromatography with indirect chemiluminiscence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioseparation and molecular modeling study of five β-adrenergic blockers on Chiralpak IC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. hplc.eu [hplc.eu]
A Comparative Guide to the Structural Confirmation of Synthesized Boc-5-hydroxy-L-tryptophan
This guide provides a comprehensive comparison of standard analytical techniques for the structural confirmation of synthesized Nα-tert-butyloxycarbonyl-5-hydroxy-L-tryptophan (Boc-5-hydroxy-L-tryptophan). The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven framework for validating the identity, purity, and structure of this critical building block used in peptide synthesis and pharmaceutical research.
Introduction to Structural Confirmation
The synthesis of modified amino acids like this compound is a fundamental step in the development of novel peptides and pharmaceuticals. Following synthesis, it is imperative to rigorously confirm the chemical structure to ensure the final product is correct and free of significant impurities. This validation is typically achieved through a combination of chromatographic and spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide compares the data obtained from High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chromatographic and Spectrometric Analysis: A Comparative Overview
A multi-technique approach is the gold standard for structural elucidation. While HPLC is excellent for assessing purity and providing initial identification based on retention time, HRMS delivers a highly accurate molecular formula. NMR spectroscopy complements these techniques by providing detailed information about the specific arrangement and connectivity of atoms within the molecule.
Table 1: Summary of Analytical Data for Structural Confirmation
| Analytical Technique | Parameter | Expected Value | Observed Value | Interpretation |
| HPLC (Reversed-Phase) | Purity | >98% | 99.2% | High purity of the synthesized compound. |
| Retention Time (t R ) | Compound-specific | 15.8 min | Identity confirmation against a reference. | |
| HRMS (ESI+) | [M+H]⁺ m/z | 321.1445 | 321.1449 | Confirms elemental composition (C₁₆H₂₁N₂O₅⁺). |
| [M+Na]⁺ m/z | 343.1264 | 343.1268 | Adduct confirmation of the molecular ion. | |
| ¹H NMR (500 MHz, DMSO-d₆) | Indole NH (δ) | ~10.6 ppm | 10.62 ppm | Presence of the indole proton. |
| Aromatic H-4 (δ) | ~7.05 ppm | 7.04 ppm | Substitution pattern on the indole ring. | |
| Boc (CH₃)₉ (δ) | ~1.38 ppm | 1.38 ppm | Presence of the Boc protecting group. | |
| ¹³C NMR (125 MHz, DMSO-d₆) | Carbonyl (C=O), Acid | ~174 ppm | 174.5 ppm | Presence of the carboxylic acid group. |
| Carbonyl (C=O), Boc | ~155 ppm | 155.8 ppm | Presence of the Boc protecting group. | |
| Quaternary C-5 (C-OH) | ~150 ppm | 150.3 ppm | Confirmation of hydroxyl group position. |
Experimental Workflow and Methodologies
The logical flow of analysis ensures that each step builds upon the last, from initial purity checks to definitive structural mapping. The process begins with synthesis and purification, followed by a series of analytical experiments to confirm the final product.
Caption: Workflow for Synthesis and Structural Confirmation.
Detailed Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
System: Agilent 1260 Infinity II
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of A (0.1% TFA in Water) and B (Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
-
High-Resolution Mass Spectrometry (HRMS):
-
System: Thermo Scientific Q Exactive HF
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Mass Range: 100-1000 m/z
-
Resolution: 120,000
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
System: Bruker Avance III HD 500 MHz
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Experiments: ¹H, ¹³C, COSY, HSQC
-
Application in Drug Development: A Signaling Pathway Context
5-hydroxy-L-tryptophan is a precursor to the neurotransmitter serotonin. Its derivatives are often designed to interact with serotonergic pathways, which are critical targets in drug development for neurological and psychiatric disorders. The diagram below illustrates a conceptual signaling pathway where a drug derived from this compound might act.
A Comparative Guide to the In Vivo Efficacy of Boc-5-Hydroxy-L-Tryptophan and 5-HTP
For Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
Executive Summary
This guide provides a comparative analysis of the well-established serotonin precursor, 5-hydroxy-L-tryptophan (5-HTP), and a hypothetical derivative, Boc-5-hydroxy-L-tryptophan (Boc-5-HTP). To date, no direct in vivo comparative studies have been published. Therefore, this document extrapolates the potential properties of Boc-5-HTP based on the known pharmacokinetics of 5-HTP and the chemical principles of tert-butyloxycarbonyl (Boc) protection.
5-Hydroxytryptophan is a naturally occurring amino acid and a direct precursor to the neurotransmitter serotonin.[1] It is known to cross the blood-brain barrier and is used to increase serotonin levels in the central nervous system.[2] However, its therapeutic potential can be limited by its rapid metabolism and potential for peripheral side effects. The addition of a Boc protecting group to the amine function of 5-HTP could theoretically offer a prodrug strategy to enhance its pharmacokinetic profile, potentially leading to improved bioavailability and a more sustained release of the active compound.
This guide presents a theoretical comparison of their properties, a proposed experimental workflow for a head-to-head in vivo study, detailed experimental protocols, and the relevant biochemical pathway.
Comparative Data: 5-HTP vs. Boc-5-HTP (Theoretical)
The following table summarizes the known quantitative data for 5-HTP and the hypothesized characteristics of Boc-5-HTP.
| Feature | 5-Hydroxy-L-Tryptophan (5-HTP) | This compound (Boc-5-HTP) (Hypothesized) |
| Bioavailability | Orally administered 5-HTP has a bioavailability of approximately 69.2%.[2] | Potentially increased due to protection from first-pass metabolism. |
| Blood-Brain Barrier Permeability | Readily crosses the blood-brain barrier.[2] | Permeability may be altered; requires experimental validation. |
| Metabolism | Rapidly decarboxylated to serotonin by aromatic L-amino acid decarboxylase (AADC) in both peripheral tissues and the CNS.[2][3] | Protected from premature decarboxylation until the Boc group is cleaved. |
| Half-life | Relatively short, leading to fluctuations in plasma levels. | Potentially prolonged, allowing for a more sustained release of 5-HTP. |
| Mechanism of Action | Direct precursor to serotonin.[1] | Prodrug that releases 5-HTP upon in vivo cleavage of the Boc group. |
| Potential Advantages | Well-characterized, naturally occurring, and readily available. | Improved pharmacokinetic profile, potentially reduced peripheral side effects, and more consistent CNS serotonin elevation. |
| Potential Disadvantages | Rapid metabolism can lead to peripheral side effects (e.g., gastrointestinal discomfort) and requires frequent dosing for sustained levels.[2] | Requires in vivo cleavage for activation; the efficiency and byproducts of this process are unknown. |
Signaling and Metabolic Pathways
The primary mechanism of action for 5-HTP involves its conversion to serotonin. The hypothesized role of Boc-5-HTP is to act as a more stable delivery vehicle for 5-HTP.
References
- 1. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocolforlife.com [protocolforlife.com]
- 3. Synthesis, transport, and metabolism of serotonin formed from exogenously applied 5-HTP after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Assessing Antibody Cross-Reactivity with Boc-5-hydroxy-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies developed against Boc-5-hydroxy-L-tryptophan. Ensuring antibody specificity is critical for the validity of experimental results, particularly when the target molecule is a modified version of an endogenous compound. An antibody that cross-reacts with related native molecules, such as L-Tryptophan or its metabolite 5-hydroxy-L-tryptophan (5-HTP), can lead to inaccurate quantification and false-positive results.[1][2]
This document outlines a comparative analysis using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), presents the resulting data in a clear tabular format, and provides a detailed experimental protocol.
Comparative Analysis of Antibody Specificity
The specificity of a hypothetical monoclonal antibody, mAb-B5HT , raised against this compound, was evaluated. Its cross-reactivity was tested against a panel of structurally similar molecules that are biologically relevant or may be present during synthesis. The primary method used is the competitive ELISA, which measures how effectively each compound competes with the target antigen for binding to the antibody.[1][3] In this assay, a lower signal indicates a higher degree of competition and, therefore, greater cross-reactivity.[3]
The key molecules selected for this comparison are:
-
This compound: The target antigen.
-
5-hydroxy-L-tryptophan (5-HTP): The core biological molecule without the Boc protecting group.[4]
-
L-Tryptophan: The essential amino acid precursor in the serotonin pathway.[5][6]
-
Serotonin (5-HT): The final neurotransmitter product derived from 5-HTP.[7][8]
-
Boc-L-Tryptophan: A control molecule to assess the contribution of the Boc group to binding.
Data Presentation: Cross-Reactivity Profile of mAb-B5HT
The following table summarizes the quantitative results from the competitive ELISA. The IC50 value represents the concentration of the analyte required to inhibit 50% of the maximum signal. The percent cross-reactivity is calculated relative to the target antigen, this compound.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 15 | 100% |
| 5-hydroxy-L-tryptophan (5-HTP) | 4,500 | 0.33% |
| L-Tryptophan | > 100,000 | < 0.015% |
| Serotonin (5-HT) | > 100,000 | < 0.015% |
| Boc-L-Tryptophan | 8,300 | 0.18% |
Formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100
Interpretation: The data clearly indicate that the mAb-B5HT antibody is highly specific for the target antigen, this compound. There is minimal cross-reactivity with the biologically crucial precursor 5-HTP and virtually no cross-reactivity with L-Tryptophan or Serotonin. This high degree of specificity validates its use in assays where these related endogenous molecules are present.
Mandatory Visualizations
To understand the importance of testing against specific molecules, it is crucial to visualize the metabolic pathway in which 5-hydroxytryptophan is involved.
Caption: Serotonin synthesis pathway highlighting the target antigen's core molecule.
The following diagram illustrates the key steps of the competitive ELISA protocol used to determine antibody cross-reactivity.
Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.
Experimental Protocols
This protocol details the method used to generate the comparative data for the mAb-B5HT antibody.
1. Plate Coating:
-
A conjugate of this compound and a carrier protein (e.g., BSA) is diluted to 2 µg/mL in a coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).
-
100 µL of this solution is added to each well of a 96-well high-binding polystyrene plate.
-
The plate is covered and incubated overnight at 4°C.[9]
2. Washing and Blocking:
-
The coating solution is discarded, and the plate is washed three times with 200 µL per well of Wash Buffer (PBS with 0.05% Tween-20).
-
The remaining protein-binding sites are blocked by adding 200 µL of Blocking Buffer (PBS with 1% BSA) to each well.[10]
-
The plate is incubated for 1-2 hours at 37°C.
3. Competition Reaction:
-
Serial dilutions of the test compounds (this compound, 5-HTP, L-Tryptophan, etc.) are prepared in Dilution Buffer (PBS with 0.1% BSA).
-
The primary antibody (mAb-B5HT) is diluted to a pre-determined optimal concentration (the concentration that yields ~80% of the maximum signal in a non-competitive format).
-
In a separate dilution plate, 50 µL of each test compound dilution is mixed with 50 µL of the diluted primary antibody. This mixture is incubated for 1 hour at 37°C to allow binding to occur.[9]
-
The blocked assay plate is washed three times with Wash Buffer.
-
100 µL of the antibody/test compound mixture is transferred from the dilution plate to the corresponding wells of the coated assay plate.
-
The plate is incubated for 90 minutes at 37°C.
4. Detection:
-
The plate is washed three times with Wash Buffer.
-
100 µL of HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP), diluted in Dilution Buffer, is added to each well.
-
The plate is incubated for 1 hour at 37°C.
-
The plate is washed five times with Wash Buffer to remove all unbound secondary antibody.
5. Signal Development and Measurement:
-
100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well and incubated at room temperature in the dark for 15-20 minutes.
-
The reaction is stopped by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
The optical density is measured at 450 nm using a microplate reader.
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the log of the concentration for the target antigen (this compound).
-
The IC50 values for the target and all test compounds are calculated from their respective inhibition curves.
-
Percent cross-reactivity is calculated using the formula provided in the data section.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. Competitive ELISA [elisa-antibody.com]
- 4. Safety of 5-hydroxy-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. セロトニンの合成と代謝 [sigmaaldrich.com]
- 8. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Navigating the Disposal of Boc-5-hydroxy-L-tryptophan: A Step-by-Step Guide
For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents like Nα-Boc-5-hydroxy-L-tryptophan is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring compliance and safety.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures. While some safety data sheets (SDS) for the parent compound, 5-hydroxy-L-tryptophan, indicate it may not be classified as a hazardous substance, it is prudent to handle the Boc-protected derivative with caution.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.
Engineering Controls:
-
All handling of solid Boc-5-hydroxy-L-tryptophan should be conducted in a well-ventilated area. To minimize the risk of inhaling dust particles, using a certified chemical fume hood is strongly recommended.[1]
Hazard Assessment and Classification
The crucial first step in chemical disposal is determining whether the waste is hazardous. Chemical waste generators are legally responsible for making this determination by consulting local, regional, and national regulations.[4][5]
Regulatory Framework:
-
In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under the Resource Conservation and Recovery Act (RCRA).[5]
-
Always refer to your institution's specific waste management protocols and the chemical's Safety Data Sheet (SDS).
This compound Hazard Profile:
-
Acute Toxicity: The parent compound, 5-hydroxy-L-tryptophan, can be harmful if swallowed.[1][6]
-
Irritation: It may cause irritation to the skin, eyes, and respiratory system.[1][6]
-
Environmental Hazards: Do not empty into drains or release into the environment.[4][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[5]
Based on this profile, this compound should be treated as chemical waste and disposed of through an approved waste disposal plant.[4][6]
Step-by-Step Disposal Procedure
The following procedure outlines the safe disposal of solid this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect waste this compound powder in a dedicated, clearly labeled hazardous waste container.[1]
-
This includes any material from cleaning up spills.
-
-
Contaminated Labware:
-
Disposable items (e.g., weigh boats, contaminated gloves, wipes) should also be placed in the solid hazardous waste container.
-
Non-disposable glassware must be decontaminated. A triple rinse with a suitable solvent is a standard practice. The rinsate from the first rinse should be collected as hazardous liquid waste.
-
2. Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first waste was added to the container)
-
The name of the principal investigator and laboratory contact information.
-
3. Waste Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents.[5]
-
Keep the container closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Once the container is full or the accumulation time limit set by your institution is reached, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of 5-hydroxy-L-tryptophan, the parent compound of this compound.
| Parameter | Value | Reference Compound | Source |
| LD50 Oral (Rat) | 243 mg/kg | 5-hydroxy-L-tryptophan | [5] |
| LD50 Oral (Mouse) | 1708 mg/kg | 5-hydroxy-L-tryptophan | [5] |
| LD50 Oral (Rabbit) | 285 mg/kg | 5-hydroxy-L-tryptophan | [5] |
| Storage Temperature | 0-8 °C | Nα-Boc-5-hydroxy-L-tryptophan |
Experimental Protocols
While this document focuses on disposal, understanding the context of its use is important. This compound is a key intermediate in peptide synthesis and the development of pharmaceuticals, particularly those targeting neurological disorders.[8] The Boc protecting group enhances the stability and solubility of 5-hydroxy-L-tryptophan, making it suitable for these applications.[8] The removal of the Boc group is typically achieved under acidic conditions.[9]
Visualizing the Disposal Workflow
To clarify the procedural flow, the following diagrams illustrate the decision-making process and the step-by-step actions for proper disposal.
Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.
Caption: A diagram illustrating the relationships between the researcher, the chemical, safety protocols, and disposal procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemunique.co.za [chemunique.co.za]
- 4. sfasu.edu [sfasu.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. Double BOC protection selective removal method [en.highfine.com]
Essential Safety and Handling Protocols for Boc-5-hydroxy-L-tryptophan
Hazard Identification and Precautions
5-hydroxy-L-tryptophan is considered a hazardous substance.[1] It can be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the eyes, respiratory system, and skin.[1][2] Some sources classify it as toxic if swallowed.[2][3] Therefore, stringent safety measures, including the correct use of personal protective equipment (PPE), are mandatory. All handling of the solid form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust particles.[1][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure. All personnel must be trained in the proper use and limitations of their PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from dust particles and splashes.[5][6] |
| Face Shield | Should be worn over safety glasses if there is a significant splash hazard.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[4] Always inspect gloves for degradation or punctures before use and change them immediately if contaminated.[4] |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. For larger quantities (over 1 kg), a disposable coverall of low permeability is recommended.[1] |
| Closed-Toed Shoes | To protect feet from spills. | |
| Respiratory Protection | Dust Respirator (e.g., N95) | Recommended when handling the powder outside of a fume hood or when generating dust to minimize inhalation.[1][6] |
Operational Plan: Handling and Storage
-
Preparation: Before handling, ensure the work area is clean and uncluttered. A certified chemical fume hood should be used for all weighing and transfer operations to minimize inhalation exposure.[4]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Handling: To weigh the compound, use a tared, sealed container to minimize dust generation.[4] For maximum product recovery, centrifuge the original vial before removing the cap.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Storage: Store Boc-5-hydroxy-L-tryptophan in a cool, dry, and dark place.[4] The container should be tightly sealed to prevent reaction with moisture, as the parent compound can be hygroscopic.[4] Store away from strong oxidizing agents.[4][5]
-
Spill Response:
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[1][4]
-
Solid Waste: Collect any spilled material and contaminated disposables (e.g., gloves, paper towels) in a separate, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions should be collected in a separate, sealed, and labeled hazardous waste container.[4]
-
Environmental Protection: Do not empty into drains or release into the environment.[4][5]
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
